NCX899
Description
Structure
2D Structure
Properties
IUPAC Name |
3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O8/c1-3-32-22(28)19(13-12-18-9-5-4-6-10-18)24-17(2)21(27)25-14-7-11-20(25)23(29)33-15-8-16-34-26(30)31/h4-6,9-10,17,19-20,24H,3,7-8,11-16H2,1-2H3/t17-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMKQTIZFBBSRD-IHPCNDPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OCCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OCCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of NCX899
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX899 is an investigational nitro-enalapril compound, representing a novel class of antihypertensive agents. It is a nitric oxide (NO)-releasing derivative of the angiotensin-converting enzyme (ACE) inhibitor, enalapril. This dual-action molecule is designed to lower blood pressure through two distinct and complementary mechanisms: the inhibition of the renin-angiotensin-aldosterone system (RAAS) via its enalaprilat metabolite, and vasodilation mediated by the release of nitric oxide. This guide provides a comprehensive overview of the available preclinical data on the mechanism of action of this compound.
Core Mechanism of Action
This compound is a prodrug that, after oral administration, is metabolized to enalaprilat and a nitric oxide-donating moiety.
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ACE Inhibition : Enalaprilat, the active metabolite, is a potent inhibitor of the angiotensin-converting enzyme. ACE is a key enzyme in the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, enalaprilat reduces the levels of angiotensin II, leading to decreased vasoconstriction, reduced aldosterone secretion, and consequently, a lowering of blood pressure.
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Nitric Oxide-Mediated Vasodilation : The second component of this compound's action is the release of nitric oxide. NO is a critical signaling molecule in the cardiovascular system, primarily acting as a vasodilator. It diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.
The combination of these two mechanisms suggests that this compound may offer superior blood pressure control compared to ACE inhibitors alone, potentially with additional cardiovascular benefits attributable to nitric oxide, such as improved endothelial function.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies comparing this compound with its parent compound, enalapril.
Table 1: Comparative Efficacy on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats [1]
| Treatment Group | Dose (oral, QD for 7 days) | SBP Reduction on Day 1 (2-6 hours post-dose) | SBP Reduction on Day 7 (2-6 hours post-dose) |
| This compound | 8 µmol/kg | -21 ± 3 mmHg | -34 ± 2 mmHg |
| Enalapril | 8 µmol/kg | -19 ± 3 mmHg | -25 ± 3 mmHg |
Table 2: Comparative Pharmacological Effects in Spontaneously Hypertensive Rats (Day 7) [1]
| Parameter | This compound | Enalapril |
| ACE Inhibition | 40 ± 8 % | 57 ± 7 % |
| Plasma Nitrate/Nitrite (NOx) Levels | 2-fold increase (up to 6h post-dosing) | No significant change |
Experimental Protocols
Detailed experimental protocols for the specific this compound studies are not publicly available. However, the following are representative methodologies for the key experiments conducted.
Measurement of Blood Pressure in Conscious Rats via Telemetry
This protocol describes a general method for continuous blood pressure monitoring in conscious, unrestrained rats, similar to the methodology likely employed in the this compound studies.
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Animal Preparation : Male spontaneously hypertensive rats are allowed to acclimate to the laboratory environment.
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Telemetry Device Implantation :
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Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
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A sterile telemetry transmitter with a pressure-sensing catheter is surgically implanted. The catheter is typically inserted into the abdominal aorta, and the transmitter body is secured in the peritoneal cavity or subcutaneously.
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Post-operative analgesia is administered, and the animals are allowed a recovery period of at least one week.
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Data Acquisition :
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Animals are housed individually in their home cages placed on receiver platforms.
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The telemetry system continuously records arterial blood pressure waveforms. Data can be collected at specified intervals (e.g., every 10 minutes) over the duration of the study.
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Systolic, diastolic, and mean arterial pressure, as well as heart rate, are derived from the pressure signal.
-
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Dosing and Monitoring :
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Animals are dosed orally with this compound, enalapril, or vehicle once daily for the specified treatment period.
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Blood pressure is monitored continuously throughout the study to assess both acute and chronic effects of the treatments.
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Determination of Plasma Nitrate/Nitrite (NOx) Levels
This protocol outlines a common method for measuring the stable metabolites of nitric oxide in plasma, which serves as an indicator of NO production.
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Sample Collection : Blood samples are collected from the animals at specified time points after dosing into tubes containing an anticoagulant (e.g., heparin).
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Plasma Preparation : The blood is centrifuged to separate the plasma.
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Nitrate Reduction : Plasma samples are treated with nitrate reductase to convert nitrate to nitrite.
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Griess Assay :
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The Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the plasma samples.
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In the presence of nitrite, a colorimetric reaction occurs, forming a pink azo dye.
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The absorbance of the samples is measured using a spectrophotometer at approximately 540 nm.
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Quantification : The concentration of nitrite (and therefore total NOx) is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of sodium nitrite.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound on ACE.
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Reagents :
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ACE enzyme solution.
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Substrate: A synthetic peptide that is cleaved by ACE (e.g., hippuryl-L-histidyl-L-leucine).
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Test compounds: this compound, enalaprilat (the active metabolite), and a vehicle control.
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Assay Procedure :
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The ACE enzyme is pre-incubated with the test compounds or vehicle at a controlled temperature (e.g., 37°C).
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The substrate is added to initiate the enzymatic reaction.
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The reaction is allowed to proceed for a defined period.
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The reaction is stopped, typically by adding a strong acid.
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-
Detection : The product of the enzymatic reaction is quantified. This can be done by various methods, including:
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Spectrophotometry : Measuring the absorbance of a chromogenic product.
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Fluorometry : Measuring the fluorescence of a fluorogenic product.
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High-Performance Liquid Chromatography (HPLC) : Separating and quantifying the reaction product.
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Calculation of Inhibition : The percentage of ACE inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity in the vehicle control.
Visualizations
Signaling Pathways
References
An In-depth Technical Guide to NCX899: A Nitric Oxide-Donating ACE Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCX899 is a novel cardiovascular agent that integrates the pharmacological properties of an angiotensin-converting enzyme (ACE) inhibitor with the vasodilatory effects of nitric oxide (NO). As a NO-releasing derivative of enalapril, this compound offers a dual mechanism of action aimed at providing enhanced therapeutic benefits in the management of hypertension and related cardiovascular conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including a summary of key experimental data and methodologies.
Chemical Structure and Properties
This compound is chemically derived from enalapril, an established ACE inhibitor. The core structure of enalapril is modified to incorporate a nitric oxide-donating moiety.
Chemical Identity:
| Property | Value |
| CAS Number | 690655-41-5 |
| Molecular Formula | C₂₃H₃₃N₃O₈ |
| Molecular Weight | 479.52 g/mol |
Pharmacological Properties
The primary mechanism of action of this compound involves the inhibition of the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.
Simultaneously, this compound releases nitric oxide, a key signaling molecule involved in vasodilation. This dual action provides a synergistic effect, potentially leading to more effective blood pressure control and improved endothelial function compared to traditional ACE inhibitors alone.
Angiotensin-Converting Enzyme (ACE) Inhibition
This compound has been demonstrated to be as effective as its parent compound, enalapril, in inhibiting ACE activity.[1]
Preclinical Pharmacology and Pharmacokinetics
Preclinical studies in animal models have provided valuable insights into the pharmacokinetic and pharmacodynamic profile of this compound.
Pharmacokinetics in a Beagle Model
A study conducted in conscious male beagles investigated the plasma concentrations of this compound and its metabolites following intravenous administration.[1]
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Beagles (4 µmol/kg, i.v.) [1]
| Analyte | AUC(0-24h) (µg·h/L) |
| Nitro-enalapril | 29.18 ± 4.72 |
| Enalapril | 229.37 ± 51.32 |
| Enalaprilat | 5159.23 ± 514.88 |
For comparison, the administration of an equimolar dose of enalapril resulted in the following pharmacokinetic parameters:
Table 2: Pharmacokinetic Parameters of Enalapril and its Metabolite in Beagles (4 µmol/kg, i.v.) [1]
| Analyte | AUC(0-24h) (µg·h/L) |
| Enalapril | 704.53 ± 158.86 |
| Enalaprilat | 4149.27 ± 847.30 |
Statistical analysis revealed a significant difference in the plasma exposure of enalapril between the two groups, while the exposure to the active metabolite, enalaprilat, was not significantly different.[1] This suggests that this compound is efficiently metabolized to produce comparable levels of the active ACE inhibitor.
Pharmacodynamic Effects in a Canine Model of Hypertension
The efficacy of this compound was evaluated in anesthetized dogs where hypertension and bradycardia were induced by the acute inhibition of nitric oxide synthase (NOS) using N(G)-nitro-l-arginine methyl ester (l-NAME).[1] In this model, this compound significantly attenuated both the rise in arterial blood pressure and the decrease in heart rate.[1] In contrast, enalapril alone did not show a significant effect on these parameters.[1]
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The dual mechanism of action of this compound can be visualized as two distinct but complementary pathways.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the general workflow for the pharmacokinetic study of this compound in beagles.
Experimental Protocols
Pharmacokinetic Study in Beagles
Animals: Conscious male beagles were used in the study.[1]
Dosing: Dogs received a single intravenous dose of either this compound (4 µmol/kg) or enalapril (4 µmol/kg).[1]
Sample Collection: Blood samples were collected at various time points over a 24-hour period.[1]
Bioanalysis: Plasma concentrations of nitro-enalapril, enalapril, and enalaprilat were quantified using a validated liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) method.[1]
Pharmacokinetic Analysis: The area under the plasma concentration-time curve from time zero to 24 hours (AUC(0-24h)) was calculated for each analyte.[1]
Pharmacodynamic Study in Anesthetized Dogs
Anesthesia and Instrumentation: Dogs were anesthetized, and arterial blood pressure and heart rate were continuously monitored.[1]
Induction of Hypertension: Acute hypertension and bradycardia were induced by the intravenous administration of the nitric oxide synthase inhibitor N(G)-nitro-l-arginine methyl ester (l-NAME) in a dose-dependent manner (0.1-10 mg/kg).[1]
Drug Administration: this compound or enalapril was administered to assess their effects on the l-NAME-induced cardiovascular changes.[1]
Conclusion
This compound represents a promising therapeutic approach by combining the established benefits of ACE inhibition with the vasodilatory and potential endothelial-protective effects of nitric oxide. Preclinical data indicate that it is effectively metabolized to the active ACE inhibitor, enalaprilat, and provides additional cardiovascular benefits in a model of nitric oxide deficiency-induced hypertension. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this dual-acting compound in the management of cardiovascular diseases.
References
An In-depth Technical Guide to the Synthesis and Purification of NCX899
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of NCX899, a nitric oxide (NO)-donating derivative of the angiotensin-converting enzyme (ACE) inhibitor, enalapril. This compound, with the chemical name 3-Nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate and CAS number 690655-41-5, was initially developed by Nicox SA. Although its clinical development has been discontinued, the synthetic and purification principles outlined herein are valuable for researchers working on novel NO-donating compounds and prodrug strategies.
This document details a plausible synthetic pathway based on established organic chemistry principles and available literature on the synthesis of enalapril and related nitric oxide donors. It also outlines purification and analytical methodologies relevant to this class of molecule.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound can be logically divided into three main stages:
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Synthesis of the Enalapril Core: Preparation of the parent ACE inhibitor.
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Synthesis of the NO-Donating Linker: Creation of the 3-nitrooxypropyl moiety.
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Final Esterification: Coupling of the enalapril core with the NO-donating linker.
Experimental Protocols
1.1.1. Synthesis of Enalapril
The synthesis of enalapril is a well-established process in medicinal chemistry. A common method involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with the dipeptide L-alanyl-L-proline.
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Materials: L-alanyl-L-proline, ethyl 2-oxo-4-phenylbutanoate, Raney nickel or Palladium on carbon (Pd/C), hydrogen gas, ethanol, ethyl acetate, sodium sulfate, hydrochloric acid.
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Procedure:
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Dissolve L-alanyl-L-proline and ethyl 2-oxo-4-phenylbutanoate in ethanol in a hydrogenation vessel.
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Add a catalytic amount of Raney nickel or Pd/C to the solution.
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Pressurize the vessel with hydrogen gas (typically 2-4 atm).
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Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
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Filter the catalyst from the reaction mixture.
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Evaporate the solvent under reduced pressure to yield crude enalapril.
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The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
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1.1.2. Synthesis of the 3-Nitrooxypropyl Linker (as 3-Bromopropyl Nitrate)
A common precursor for the 3-nitrooxypropyl group is 3-bromopropyl nitrate. This can be synthesized from 1,3-dibromopropane.
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Materials: 1,3-dibromopropane, silver nitrate, acetonitrile.
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Procedure:
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Dissolve 1,3-dibromopropane in acetonitrile.
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Add silver nitrate to the solution.
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Stir the reaction mixture at room temperature, protected from light, until the reaction is complete (monitored by TLC). The formation of a silver bromide precipitate will be observed.
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Filter off the silver bromide precipitate.
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Carefully evaporate the acetonitrile under reduced pressure to obtain crude 3-bromopropyl nitrate. Caution: Organic nitrates can be explosive and should be handled with appropriate safety precautions.
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1.1.3. Final Esterification to Yield this compound
The final step involves the esterification of the carboxylic acid group of enalapril with the hydroxyl group of a 3-nitrooxypropanol precursor (which can be formed from 3-bromopropyl nitrate) or direct alkylation with 3-bromopropyl nitrate. The following is a plausible alkylation route.
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Materials: Enalapril, 3-bromopropyl nitrate, a non-nucleophilic base (e.g., cesium carbonate), dimethylformamide (DMF).
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Procedure:
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Dissolve enalapril in anhydrous DMF.
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Add a stoichiometric amount of a non-nucleophilic base, such as cesium carbonate, to deprotonate the carboxylic acid.
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Add 3-bromopropyl nitrate to the reaction mixture.
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Stir the reaction at room temperature until completion (monitored by HPLC).
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Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
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Synthesis Workflow Diagram
Caption: Synthetic pathway of this compound.
Purification and Characterization of this compound
The purification of the final compound and intermediates is crucial to ensure high purity for research and development purposes. Given the structure of this compound, high-performance liquid chromatography (HPLC) is the most suitable method for both purification and analysis.
Purification Protocol
2.1.1. Flash Chromatography
For initial purification of crude products from each synthetic step, flash column chromatography using silica gel is a standard and effective technique. The choice of eluent would be determined by the polarity of the compound, likely a gradient of ethyl acetate in hexane or dichloromethane in methanol.
2.1.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining highly pure this compound, preparative reverse-phase HPLC is recommended.
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Instrumentation: A preparative HPLC system equipped with a UV detector.
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Column: A C18 reverse-phase column is a suitable choice.
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Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
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Procedure:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent.
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Inject the sample onto the preparative HPLC column.
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Run a gradient elution to separate this compound from impurities.
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Collect the fractions corresponding to the main product peak.
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Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.
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Purification and Analysis Workflow
Caption: Purification and analysis workflow for this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis and analysis of this compound and its parent compound, enalapril.
| Parameter | Enalapril | This compound |
| Molecular Formula | C₂₀H₂₈N₂O₅ | C₂₃H₃₃N₃O₈ |
| Molecular Weight | 376.45 g/mol | 479.52 g/mol |
| Typical Synthesis Yield | 60-80% | (Dependent on coupling efficiency) |
| Purity (Post-Purification) | >98% | >98% |
| Analytical HPLC Conditions | C18 column, Acetonitrile/Water gradient | C18 column, Acetonitrile/Water gradient |
Signaling Pathway Context
This compound is designed to act as a dual-action therapeutic agent. The enalapril moiety inhibits the angiotensin-converting enzyme (ACE), while the nitrooxypropyl linker releases nitric oxide (NO).
Caption: Dual-action signaling pathway of this compound.
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt these general protocols based on their specific laboratory conditions and analytical capabilities, always adhering to strict safety protocols, especially when handling organic nitrates.
Preliminary Safety and Toxicity Profile of NCX899: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No publicly available information was found for a compound specifically designated "NCX899." This document therefore serves as an in-depth technical guide to the typical preliminary safety and toxicity profile of a hypothetical novel small molecule therapeutic, presented in the format requested. All data, protocols, and pathways are illustrative examples.
Executive Summary
This guide outlines the non-clinical safety and toxicity evaluation of a hypothetical novel therapeutic agent, this compound. The primary objective of the preclinical safety program is to characterize potential adverse effects, identify target organs of toxicity, and establish a safe starting dose for first-in-human (FIH) clinical trials. The studies described herein have been designed in accordance with international regulatory guidelines, including those from the International Council for Harmonisation (ICH). The preliminary safety profile of this compound has been assessed through a battery of in vitro and in vivo studies, including single-dose and repeat-dose toxicity, genotoxicity, and safety pharmacology evaluations.
General Toxicity
General toxicity studies are designed to evaluate the overall effects of this compound on the physiological functions of mammalian systems. These studies help in identifying the maximum tolerated dose (MTD) and potential target organs for toxicity.
Single-Dose Toxicity
A single-dose toxicity study was conducted to determine the acute toxic effects and to aid in dose selection for subsequent repeat-dose studies.
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Test System: Sprague-Dawley rats (5/sex/group).
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Administration: A single dose via the intended clinical route (e.g., oral gavage).
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Dose Levels: Vehicle control, 100, 300, and 1000 mg/kg.
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Observation Period: 14 days.
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Endpoints: Clinical signs of toxicity, mortality, body weight changes, and gross necropsy at termination.
| Dose Level (mg/kg) | Sex | Mortality | Key Clinical Observations |
| 0 (Vehicle) | M/F | 0/10 | No abnormalities observed. |
| 100 | M/F | 0/10 | No abnormalities observed. |
| 300 | M/F | 0/10 | Mild, transient lethargy observed within 4 hours of dosing. |
| 1000 | M/F | 0/10 | Moderate lethargy, piloerection, and decreased activity observed within 2-6 hours post-dose; recovery by 24 hours. |
Repeat-Dose Toxicity
A 28-day repeat-dose toxicity study was performed to characterize the toxicological profile of this compound following repeated administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).[1][2][3]
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Test Systems: Sprague-Dawley rats (10/sex/group) and Beagle dogs (3/sex/group).
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Administration: Daily oral gavage for 28 consecutive days.
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Dose Levels (Rats): Vehicle control, 50, 150, and 450 mg/kg/day.
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Dose Levels (Dogs): Vehicle control, 25, 75, and 200 mg/kg/day.
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Endpoints:
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In-life: Clinical observations, body weight, food consumption, ophthalmology, and detailed functional observational battery (FOB).
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Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.
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Anatomical Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.
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| Parameter | Sex | Vehicle | 50 mg/kg/day | 150 mg/kg/day | 450 mg/kg/day |
| Alanine Aminotransferase (ALT) (U/L) | M | 35 ± 8 | 40 ± 10 | 65 ± 15 | 150 ± 30 |
| Aspartate Aminotransferase (AST) (U/L) | M | 80 ± 15 | 90 ± 20 | 120 ± 25 | 250 ± 45 |
| Blood Urea Nitrogen (BUN) (mg/dL) | M | 20 ± 4 | 22 ± 5 | 21 ± 4 | 23 ± 6 |
| Creatinine (mg/dL) | M | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.6 ± 0.1 |
| Statistically significant change (p < 0.05); *Statistically significant change (p < 0.01). Data are presented as mean ± standard deviation. |
| Organ | Finding | Incidence (Male) |
| Vehicle | ||
| Liver | Minimal centrilobular hepatocellular hypertrophy | 0/10 |
| Single-cell necrosis | 0/10 |
Genotoxicity
A battery of in vitro genotoxicity studies was conducted to assess the potential of this compound to induce gene mutations and chromosomal damage.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test was performed to evaluate the potential of this compound to induce point mutations in several strains of Salmonella typhimurium and Escherichia coli.[4][5]
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Test Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).
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Test Conditions: Conducted with and without a mammalian metabolic activation system (rat liver S9 fraction).
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Dose Levels: Five concentrations ranging from 50 to 5000 µ g/plate , tested in triplicate.
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Procedure: The test article, bacterial tester strain, and S9 mix (or buffer) were combined in molten top agar and poured onto minimal glucose agar plates. After incubation at 37°C for 48-72 hours, revertant colonies were counted.[6][7]
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Evaluation Criteria: A positive response is defined as a dose-related increase in the mean number of revertants per plate to at least twice the mean of the vehicle control.
| Strain | Metabolic Activation (S9) | This compound Concentration (µ g/plate ) | Mean Revertants/Plate ± SD | Result |
| TA100 | - | 0 (Vehicle) | 125 ± 10 | Negative |
| 5000 | 130 ± 12 | |||
| TA100 | + | 0 (Vehicle) | 135 ± 15 | Negative |
| 5000 | 142 ± 11 | |||
| TA98 | - | 0 (Vehicle) | 30 ± 5 | Negative |
| 5000 | 33 ± 6 | |||
| TA98 | + | 0 (Vehicle) | 45 ± 8 | Negative |
| 5000 | 49 ± 7 |
In Vitro Micronucleus Assay
This assay was conducted to assess the potential of this compound to induce chromosomal damage (clastogenicity or aneugenicity) in cultured mammalian cells.[8][9]
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Cell Line: Human peripheral blood lymphocytes (HPBL).
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Test Conditions: Conducted with and without rat liver S9 metabolic activation.
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Treatment Duration: Short-term (3-6 hours) and long-term (24 hours) exposure.
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Procedure: Following treatment with this compound, cells were cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells.[8][9] Cells were then harvested, fixed, and stained. At least 2000 binucleated cells per concentration were scored for the presence of micronuclei.
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Evaluation Criteria: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
| Concentration (µM) | % Cytotoxicity | % Binucleated Cells with Micronuclei (Mean ± SD) | Result |
| 0 (Vehicle) | 0 | 1.2 ± 0.4 | Negative |
| 10 | 5 | 1.4 ± 0.5 | |
| 30 | 15 | 1.6 ± 0.6 | |
| 100 | 45 | 1.8 ± 0.7 |
Safety Pharmacology
The safety pharmacology core battery was conducted to investigate the potential adverse effects of this compound on vital physiological functions, specifically the central nervous, cardiovascular, and respiratory systems, as per ICH S7A guidelines.[10][11]
Central Nervous System (CNS) Evaluation
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Test System: Sprague-Dawley rats (8/sex/group).
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Administration: Single oral dose.
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Dose Levels: Vehicle control, 50, 150, and 450 mg/kg.
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Assessments: Detailed clinical observations, including home cage and open field assessments of behavior, autonomic function, neuromuscular coordination, and sensorimotor responses at pre-dose and at peak plasma concentration.
Cardiovascular System Evaluation
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Test System: Conscious, telemetered Beagle dogs (n=4).
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Administration: Single oral dose.
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Dose Levels: Vehicle control, 25, 75, and 200 mg/kg.
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Endpoints: Continuous measurement of electrocardiogram (ECG) parameters (including QT interval), heart rate, and arterial blood pressure for 24 hours post-dose.
Respiratory System Evaluation
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Test System: Conscious, unrestrained Sprague-Dawley rats (8/sex/group).
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Administration: Single oral dose.
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Dose Levels: Vehicle control, 50, 150, and 450 mg/kg.
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Endpoints: Respiratory rate, tidal volume, and minute volume measured continuously for a defined period post-dose.
Data Summary: Safety Pharmacology Core Battery
| System | Study | Dose Levels | Key Findings |
| CNS | FOB in Rats | Up to 450 mg/kg | At 450 mg/kg, decreased motor activity and slight impairment in motor coordination were observed, consistent with findings in general toxicity studies. No adverse effects at ≤150 mg/kg. |
| Cardiovascular | Telemetry in Dogs | Up to 200 mg/kg | No clinically significant effects on heart rate, blood pressure, or ECG intervals, including the QTc interval, at any dose level. |
| Respiratory | Plethysmography in Rats | Up to 450 mg/kg | No adverse effects on respiratory rate, tidal volume, or minute volume were observed at any dose level. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the preliminary safety and toxicity assessment of this compound.
Signaling Pathway Diagram
Caption: Hypothetical pathway of this compound-induced apoptosis via oxidative stress.
Conclusion
Based on the comprehensive preclinical safety evaluation, this compound demonstrates a generally favorable preliminary safety profile.
-
General Toxicity: The primary target organ identified in repeat-dose studies in rats was the liver, with effects observed at mid and high doses. These findings were characterized by elevated liver enzymes and minimal hepatocellular hypertrophy. The NOAEL in the 28-day rat study was determined to be 50 mg/kg/day.
-
Genotoxicity: this compound was non-mutagenic in the Ames test and did not induce chromosomal damage in the in vitro micronucleus assay, indicating a low risk for genotoxicity.
-
Safety Pharmacology: No adverse effects on cardiovascular or respiratory functions were observed. CNS effects were limited to decreased motor activity at high doses, consistent with general toxicity findings.
These data collectively support the progression of this compound into first-in-human clinical trials. The established NOAEL will be used to calculate a safe starting dose for Phase 1 studies, and clinical monitoring will include a focus on hepatic function.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Repeated dose toxicity - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. enamine.net [enamine.net]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 10. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 11. ema.europa.eu [ema.europa.eu]
Unraveling the Biological Activity of NCX899: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: A Dual-Action Antihypertensive Agent
NCX899 is a novel cardiovascular agent engineered as a nitric oxide (NO)-releasing derivative of enalapril, a well-established angiotensin-converting enzyme (ACE) inhibitor. Its primary biological activity stems from a dual mechanism of action: the inhibition of ACE by its active metabolite, enalaprilat, and the vasodilatory effects of nitric oxide. This combination results in a more potent antihypertensive effect compared to enalapril alone. Preclinical studies have demonstrated that the enhanced efficacy of this compound is directly linked to its ability to donate NO, leading to improved blood pressure control.
Quantitative Analysis of Biological Activity
The biological efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key data on its ACE inhibitory activity and its impact on blood pressure.
Table 1: Angiotensin-Converting Enzyme (ACE) Inhibition
| Compound | IC50 (nM) | Assay Description |
| Enalaprilat (active metabolite of this compound) | 1.94 | In vitro inhibition of human endothelial ACE, determined by radioligand displacement assay. |
Note: The ACE inhibitory activity of this compound is mediated by its active metabolite, enalaprilat. The IC50 value represents the concentration required to inhibit 50% of the enzyme's activity.
Table 2: In Vivo Antihypertensive Efficacy (Spontaneously Hypertensive Rats)
| Treatment (8 µmol/kg, oral, 7 days) | Early Systolic Blood Pressure Reduction (2-6h post-dosing) | Late Systolic Blood Pressure Reduction (20-23h post-dosing) | Plasma Nitrate/Nitrite (NOx) Levels (fold change at 6h, day 7) |
| This compound | -34 ± 2 mmHg | Similar to Enalapril | ~2-fold increase |
| Enalapril | -25 ± 3 mmHg | Similar to this compound | No significant change |
Table 3: Pharmacokinetics in Beagles (4 µmol/kg, i.v.)
| Analyte | AUC0-24h (µg·h/L) |
| This compound Administration | |
| Nitro-enalapril (this compound) | 29.18 ± 4.72 |
| Enalapril | 229.37 ± 51.32 |
| Enalaprilat | 5159.23 ± 514.88 |
| Enalapril Administration | |
| Enalapril | 704.53 ± 158.86 |
| Enalaprilat | 4149.27 ± 847.30 |
Signaling Pathways and Mechanism of Action
The biological effects of this compound are mediated through two primary signaling pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Nitric Oxide-cGMP pathway.
This compound is metabolized to enalaprilat, which competitively inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The reduction in angiotensin II levels leads to vasodilation and decreased aldosterone secretion, contributing to the antihypertensive effect.
The nitric oxide moiety of this compound is released, and the free NO diffuses into vascular smooth muscle cells. There, it activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased cGMP levels lead to the activation of protein kinase G (PKG), which ultimately results in decreased intracellular calcium concentrations and smooth muscle relaxation, causing vasodilation and a reduction in blood pressure.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the biological activity of this compound.
ACE Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound's active metabolite, enalaprilat, on angiotensin-converting enzyme.
Methodology:
-
Enzyme and Substrate: Purified rabbit lung ACE is used as the enzyme source. The synthetic substrate hippuryl-L-histidyl-L-leucine (HHL) is used.
-
Incubation: A solution of ACE (e.g., 100 mU/mL) is pre-incubated with varying concentrations of the inhibitor (enalaprilat) at 37°C for 5 minutes.
-
Reaction Initiation: The substrate solution (HHL) is added to the enzyme-inhibitor mixture, and the reaction is incubated at 37°C for a defined period (e.g., 45 minutes).
-
Reaction Termination: The enzymatic reaction is stopped by the addition of an acid, such as hydrochloric acid, or a solution like trichloro-triazine (TT) in dioxane.
-
Quantification: The product of the reaction, hippuric acid (HA), is quantified. This can be achieved through reverse-phase high-performance liquid chromatography (RP-HPLC) by measuring the absorbance of the HA peak at a specific wavelength (e.g., 228 nm). Alternatively, a colorimetric method involving the reaction of hippuric acid with TT can be used, with absorbance measured spectrophotometrically (e.g., at 382 nm).
-
IC50 Calculation: The percentage of ACE inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Nitric Oxide Release Measurement
Objective: To quantify the amount and kinetics of nitric oxide released from this compound in a physiological buffer.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a deoxygenated physiological buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C.
-
NO Detection: The release of NO is monitored in real-time using a chemiluminescence nitric oxide analyzer.
-
Procedure: The this compound solution is placed in a reaction vessel maintained at 37°C. An inert gas (e.g., nitrogen) is bubbled through the solution to carry the released NO into the analyzer.
-
Chemiluminescence Reaction: In the analyzer, the NO gas reacts with ozone (O3) to produce excited nitrogen dioxide (NO2). As the excited NO2 decays to its ground state, it emits light (chemiluminescence).
-
Signal Detection: The emitted light is detected by a photomultiplier tube, and the signal is proportional to the concentration of NO.
-
Data Analysis: The real-time NO concentration is recorded, allowing for the determination of the total amount of NO released and the kinetics of the release (e.g., half-life of release).
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the antihypertensive effect of this compound in a relevant animal model of hypertension.
Methodology:
-
Animal Model: Adult male spontaneously hypertensive rats (SHR) are used.
-
Telemetry Implantation: For continuous and stress-free blood pressure monitoring, radiotelemetry transmitters are surgically implanted into the abdominal aorta of the rats.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the experimental conditions.
-
Dosing: this compound and a comparator (e.g., enalapril) are administered orally at equimolar doses for a specified period (e.g., 7 consecutive days). A vehicle control group is also included.
-
Data Acquisition: Arterial blood pressure (systolic, diastolic, and mean) and heart rate are continuously recorded via the telemetry system.
-
Data Analysis: The changes in blood pressure from baseline are calculated for different time points post-dosing. Statistical analysis is performed to compare the effects of this compound with the comparator and vehicle control.
-
NOx Measurement: At the end of the study, blood samples are collected to measure the plasma levels of nitrate and nitrite (NOx), the stable metabolites of NO, as an indicator of in vivo NO donation. This is typically done using a colorimetric assay based on the Griess reaction.
Initial Characterization of NCX899: A Dual-Acting Antihypertensive Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
NCX899 is a novel cardiovascular agent engineered as a nitric oxide (NO)-releasing derivative of enalapril, a well-established angiotensin-converting enzyme (ACE) inhibitor. This dual mechanism of action, combining ACE inhibition with the vasodilatory and cardioprotective effects of nitric oxide, positions this compound as a promising candidate for the treatment of hypertension and related cardiovascular diseases. This document provides a comprehensive overview of the initial characterization of this compound, summarizing key preclinical findings, detailing experimental methodologies, and illustrating its mechanism of action.
Core Pharmacological Profile
This compound combines the therapeutic effects of enalaprilat, the active metabolite of enalapril, with the vasodilatory properties of nitric oxide. Preclinical studies indicate that this dual functionality leads to enhanced antihypertensive efficacy compared to enalapril alone.
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial preclinical studies on this compound.
Table 1: Antihypertensive Efficacy of this compound in Spontaneously Hypertensive Rats [1]
| Treatment Group | Dosage (oral, QD for 7 days) | Change in Systolic Blood Pressure (Day 1, 2-6h post-dose) | Change in Systolic Blood Pressure (Day 7, 2-6h post-dose) | ACE Inhibition (Day 7) |
| This compound | 8 µmol/kg | -21 ± 3 mmHg | -34 ± 2 mmHg | 40 ± 8 % |
| Enalapril | 8 µmol/kg | -19 ± 3 mmHg | -25 ± 3 mmHg | 57 ± 7 % |
Data are presented as mean ± standard error. QD: once daily.
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Male Beagles following a Single Intravenous Dose (4 µmol/kg) [2]
| Analyte | AUC (0-24h) (µg·h/L) |
| Nitro-enalapril | 29.18 ± 4.72 |
| Enalapril | 229.37 ± 51.32 |
| Enalaprilat | 5159.23 ± 514.88 |
Data are presented as mean ± standard error. AUC: Area Under the Curve.
Table 3: Effect of this compound on Plasma Nitrate/Nitrite (NOx) Levels [1]
| Treatment Group | Change in Basal Plasma NOx (Day 7, up to 6h post-dose) |
| This compound | 2-fold increase |
Mechanism of Action
This compound is designed to act as a prodrug that, upon administration, is metabolized to release both enalaprilat and nitric oxide. This dual mechanism provides a synergistic approach to blood pressure reduction.
Signaling Pathway
The proposed signaling pathway for this compound involves two primary arms:
-
ACE Inhibition: The enalaprilat moiety of this compound inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in aldosterone secretion.
-
Nitric Oxide Donation: The NO-donating moiety of this compound releases nitric oxide, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and further vasodilation.
Caption: Proposed dual mechanism of action of this compound.
Experimental Protocols
While the full, detailed experimental protocols from the initial characterization studies are not publicly available, this section outlines the general methodologies based on the published abstracts and standard pharmacological practices.
Antihypertensive Efficacy in Spontaneously Hypertensive Rats
-
Animal Model: Aged (9-10 months old) male spontaneously hypertensive rats (SHR) were used as a model for essential hypertension.[1]
-
Drug Administration: Rats were treated orally, once daily (QD), for seven consecutive days with equimolar doses (8 µmol/kg) of either this compound or enalapril.[1]
-
Blood Pressure Measurement: Continuous systolic blood pressure (SBP) was monitored using telemetry devices implanted in the conscious, unrestrained animals. Early and late SBP responses were averaged from hours 2-6 and 20-23 post-dosing, respectively.[1]
-
ACE Inhibition Assay: Serum angiotensin-converting enzyme activity was determined to assess the degree of ACE inhibition.[1]
-
Plasma Nitrate/Nitrite (NOx) Measurement: Basal plasma levels of nitrate and nitrite, stable metabolites of NO, were quantified as an indicator of NO release.[1]
Pharmacokinetic Study in Male Beagles
-
Animal Model: Conscious male beagles were used for the pharmacokinetic profiling of this compound.[2]
-
Drug Administration: A single intravenous (i.v.) dose of 4 µmol/kg of this compound or enalapril was administered.[2]
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of this compound, nitro-enalapril, enalapril, and enalaprilat were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
-
Pharmacodynamic Assessment: The effect of this compound on the hypertensive and bradycardic response to an acute NO synthase inhibitor, N(G)-nitro-L-arginine methyl ester (L-NAME), was evaluated in anesthetized dogs.[2]
Caption: Overview of the preclinical experimental workflows for this compound.
Conclusion
The initial characterization of this compound demonstrates its potential as a superior antihypertensive agent compared to enalapril alone. The dual mechanism of ACE inhibition and nitric oxide donation appears to provide a synergistic effect in reducing blood pressure. Further in-depth studies are warranted to fully elucidate its clinical potential, long-term safety profile, and comparative efficacy against other antihypertensive agents. The detailed experimental protocols and comprehensive data from the full preclinical studies would be invaluable for guiding future research and development of this promising compound.
References
Methodological & Application
Application Notes and Protocols for NCX899 in Cell Culture
Note to Researchers, Scientists, and Drug Development Professionals: Information regarding specific experimental protocols for the use of NCX899 in cell culture is not available in the public domain at this time. The available research primarily focuses on its antihypertensive properties as a nitric oxide-releasing derivative of enalapril.
One study noted that NCX 899's superior efficacy in lowering blood pressure compared to enalapril is likely due to the release of nitric oxide (NO).[1] This was associated with a two-fold increase in basal plasma nitrate/nitrite levels in vivo.[1]
Given the absence of established cell culture protocols for this compound, the following sections provide generalized methodologies and considerations for researchers seeking to investigate its effects at a cellular level. These are based on standard cell culture techniques and the known pharmacology of related compounds.
General Experimental Protocols
Should a researcher wish to investigate the effects of this compound in a cell culture setting, the following general protocols for handling a novel compound can be adapted.
Cell Seeding and Treatment
A standard protocol for seeding and treating adherent cells with a test compound is as follows:
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 96-well plate for viability assays, larger flasks for protein or RNA extraction) at a predetermined density to achieve approximately 80-90% confluency on the day of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) in all experiments.
-
Cell Treatment: The day after seeding, remove the existing medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Experimental Workflow: General Compound Screening
Potential Signaling Pathways for Investigation
Considering this compound is a nitric oxide (NO) donor and an angiotensin-converting enzyme (ACE) inhibitor, its effects in cell culture could be mediated through signaling pathways associated with these activities.
Nitric Oxide Signaling Pathway
NO is a key signaling molecule that activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). cGMP, in turn, can activate protein kinase G (PKG), which has various downstream targets involved in processes like smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.
Angiotensin II Signaling Pathway (Inhibition)
As an ACE inhibitor, the enalaprilat component of this compound would block the conversion of angiotensin I to angiotensin II. Angiotensin II typically binds to its receptors (AT1 and AT2) to activate various downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, migration, and inflammation. Therefore, this compound would be expected to inhibit these pathways where they are driven by angiotensin II.
Data Presentation
As no quantitative data from cell culture experiments with this compound is available, the following table is a template that can be used to structure and present findings from future studies.
| Parameter | Cell Line 1 | Cell Line 2 | Cell Line 3 |
| IC50 (µM) | Data | Data | Data |
| Effect on Marker X (% change) | Data | Data | Data |
| Effect on Marker Y (fold change) | Data | Data | Data |
Note: Researchers should determine the appropriate cell lines and molecular markers to investigate based on their specific research questions regarding the cellular effects of this compound. Standard assays such as MTT or resazurin for cell viability, western blotting for protein expression, and quantitative PCR for gene expression would be suitable for generating such data.
References
Application Notes and Protocols for NCX899: Information Not Publicly Available
Comprehensive searches for publicly available data on "NCX899 dosage and administration guidelines" have yielded no specific, detailed information for this compound. As a result, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time.
Information regarding dosage, administration, experimental protocols, and associated signaling pathways for this compound does not appear to be in the public domain. It is possible that this compound is an early-stage investigational compound with limited publicly disclosed data, or the identifier may be incorrect.
A preclinical study from 2006 was identified that describes NCX 899 as a nitric oxide-releasing derivative of enalapril with antihypertensive effects in rats.[1] This study, however, does not provide any basis for human dosage and administration guidelines. Further searches for clinical trial data or more recent preclinical studies that would be necessary to construct the requested detailed protocols and diagrams were unsuccessful.
Without foundational data on this compound, the core requirements of the request, including the creation of quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams, cannot be fulfilled. Should further information on this compound become publicly available, these application notes and protocols can be developed.
References
Application Notes and Protocols for the Analytical Detection of NCX899
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX899 is a novel nitric oxide (NO)-donating derivative of enalapril, an angiotensin-converting enzyme (ACE) inhibitor. This unique combination of functionalities offers potential therapeutic advantages in the management of cardiovascular diseases. The analytical characterization of this compound is crucial for preclinical and clinical development, requiring robust methods to quantify the parent drug, its active metabolite (enalaprilat), and to assess its NO-donating capacity and biological activity.
These application notes provide detailed protocols for three key analytical methodologies for the characterization of this compound:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound and its active metabolite, enalaprilat, in biological matrices.
-
Nitric Oxide (NO) Detection Methods to measure the release of NO from this compound, utilizing the Griess assay and chemiluminescence.
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay to determine the biological activity of the enalaprilat released from this compound.
Quantification of this compound and Enalaprilat by LC-MS/MS
This method is adapted from established and validated procedures for enalapril and enalaprilat, providing a highly sensitive and selective approach for their simultaneous quantification in plasma.[1][2][3][4][5] Given the structural similarity, this method serves as an excellent starting point for the specific analysis of this compound, with the understanding that the nitrooxy moiety may require slight modifications to the chromatographic conditions for optimal separation and detection.
Experimental Protocol
Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a deuterated analog of enalapril or a structurally similar compound).
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The specific precursor and product ions will need to be determined by direct infusion of a standard solution. The fragmentation will likely involve the loss of the NO-donating group and fragmentation of the enalapril backbone.
-
Enalaprilat: m/z 349.2 → 206.1[2]
-
Enalapril (as a reference): m/z 377.2 → 234.2[2]
-
-
Source Parameters: Optimized for maximum sensitivity (e.g., spray voltage, source temperature, gas flows).
Data Presentation
Table 1: Quantitative Parameters for LC-MS/MS Analysis of Enalaprilat
| Parameter | Value | Reference |
| Linearity Range | 1 - 100 ng/mL | [1][3] |
| Correlation Coefficient (r²) | > 0.99 | [1][2][3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1][3] |
| Precision (%CV) | < 15% | [1][3] |
| Accuracy (%Bias) | Within ±15% | [1][3] |
| Recovery | > 80% | [1][3] |
Note: These parameters are for enalaprilat and should be validated for this compound.
Experimental Workflow Diagram
Nitric Oxide (NO) Detection Methods
As a NO-donating molecule, it is essential to quantify the amount and rate of NO release from this compound. Two common methods for this are the Griess assay for indirect measurement of nitrite and nitrate, and chemiluminescence for direct detection of NO.
Griess Assay for Nitrite and Nitrate
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[6][7][8][9][10]
Experimental Protocol
-
Sample Preparation:
-
For in vitro NO release studies, dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and incubate at 37°C. Collect aliquots at various time points.
-
For biological samples (e.g., plasma), deproteinize the sample by adding an equal volume of acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.[7]
-
-
Nitrate Reduction (for total NOx measurement):
-
To measure total nitrite and nitrate, nitrate in the sample must first be reduced to nitrite. This can be achieved using nitrate reductase or a chemical reducing agent like vanadium(III) chloride.[8]
-
-
Griess Reaction:
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be freshly prepared and protected from light.
-
In a 96-well plate, add 50 µL of the sample (or standard) to each well.
-
Add 50 µL of the Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
-
Chemiluminescence Detection of NO
Chemiluminescence provides a highly sensitive and specific method for the real-time detection of NO gas.[2][11][12][13][14] This technique is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state.
Experimental Protocol
-
System Setup:
-
A chemiluminescence NO analyzer is required. The system typically includes a reaction chamber, an ozone generator, a photomultiplier tube detector, and a data acquisition system.
-
-
NO Release:
-
Introduce a solution of this compound into a purge vessel containing a suitable buffer at 37°C.
-
Continuously purge the solution with an inert gas (e.g., nitrogen or argon) to carry the released NO gas to the chemiluminescence analyzer.
-
-
Detection:
-
The gas stream from the purge vessel is mixed with ozone in the reaction chamber of the analyzer.
-
The light emitted from the chemiluminescent reaction is detected by the photomultiplier tube.
-
The signal is proportional to the concentration of NO in the gas stream.
-
-
Quantification:
-
Calibrate the instrument using a certified NO gas standard.
-
The concentration of NO released from this compound over time can be calculated from the measured signal and the gas flow rate.
-
Data Presentation
Table 2: Performance Characteristics of NO Detection Methods
| Parameter | Griess Assay | Chemiluminescence | Reference |
| Analyte | Nitrite/Nitrate | Nitric Oxide (gas) | [2][6][11] |
| Limit of Detection | ~1 µM | ~1 ppb | [7][12] |
| Linearity Range | 1 - 100 µM | 1 ppb - 100 ppm | [7][12] |
| Sample Type | Aqueous solutions, biological fluids | Gas phase, headspace of solutions | [8][13] |
| Throughput | High (96-well plate format) | Low to medium | [2][7] |
Nitric Oxide Release and Detection Workflow
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay determines the biological activity of the enalaprilat released from this compound by measuring its ability to inhibit the ACE enzyme.[1][15][16][17][18]
Experimental Protocol
-
Reagents:
-
ACE from rabbit lung
-
ACE substrate: N-Hippuryl-His-Leu (HHL) or a fluorogenic substrate such as o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO₂)-Pro).[1]
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and ZnCl₂).
-
This compound, enalaprilat (as a positive control), and a negative control (buffer).
-
-
Assay Procedure (using HHL substrate):
-
Pre-incubate this compound in the assay buffer to allow for the release of enalaprilat.
-
In a microplate, add 20 µL of ACE solution to 40 µL of the pre-incubated this compound solution (or enalaprilat standards).
-
Incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 100 µL of the HHL substrate solution.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding 150 µL of 1 M HCl.
-
Extract the hippuric acid product with 1 mL of ethyl acetate.
-
Centrifuge to separate the phases.
-
Transfer the ethyl acetate layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in water or buffer and measure the absorbance at 228 nm.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of this compound/enalaprilat.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of the ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation
Table 3: Typical Parameters for ACE Inhibition Assay
| Parameter | Description | Typical Value (for Enalaprilat) | Reference |
| Substrate | N-Hippuryl-His-Leu (HHL) | - | [16] |
| Enzyme Source | Rabbit Lung ACE | - | [16] |
| Detection | UV Absorbance at 228 nm | - | [16] |
| IC₅₀ | 50% Inhibitory Concentration | 1-5 nM | [18] |
ACE Inhibition Signaling Pathway
Combined Signaling Pathway of this compound
This compound exerts its therapeutic effects through two primary mechanisms: inhibition of the renin-angiotensin system (RAS) and direct vasodilation via nitric oxide donation.
References
- 1. ACE-inhibitory activity assay: IC50 [protocols.io]
- 2. Research Portal [iro.uiowa.edu]
- 3. lcms.cz [lcms.cz]
- 4. Validated LC-MS/MS method for the simultaneous determination of enalapril maleate, nitrendipine, hydrochlorothiazide, and their major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Protocol Griess Test [protocols.io]
- 7. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. Video: Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [app.jove.com]
- 14. Direct Chemiluminescent Detection of Nitric Oxide in Aqueous Solutions Using the Natural Nitric Oxide Target, Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ACE Inhibition Assay [bio-protocol.org]
- 16. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 17. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for NCX899 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX899 is a novel therapeutic agent that functions as a nitric oxide (NO)-releasing derivative of enalapril. Its dual mechanism of action, combining angiotensin-converting enzyme (ACE) inhibition with NO-mediated vasodilation, offers a promising strategy for the management of hypertension. The NO component of this compound activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation. High-throughput screening (HTS) assays are essential for identifying and characterizing compounds like this compound that modulate these pathways. These application notes provide detailed protocols for HTS assays relevant to the screening of compounds with NO-donating or ACE-inhibiting properties.
Mechanism of Action of this compound
This compound is metabolized in the body to release two active moieties: enalaprilat, a potent inhibitor of ACE, and a nitric oxide-donating group.
-
ACE Inhibition : Enalaprilat competitively inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to reduced peripheral vascular resistance and a decrease in blood pressure.
-
Nitric Oxide Donation : The release of NO from this compound activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation). This vasodilation contributes to the overall blood pressure-lowering effect of this compound.
Figure 1: Dual mechanism of action of this compound.
Quantitative Data Presentation
The antihypertensive efficacy of this compound has been demonstrated in preclinical models. The following tables summarize the key quantitative data comparing the effects of this compound to its parent compound, enalapril.
| Treatment (7 days) | Early Systolic Blood Pressure Reduction (2-6h post-dosing, mmHg) | Late Systolic Blood Pressure Reduction (20-23h post-dosing, mmHg) |
| Enalapril | 25 ± 3 | Similar to this compound |
| This compound | 34 ± 2 | Similar to Enalapril |
| Data from a study in spontaneously hypertensive rats.[1] |
| Treatment | ACE Inhibition (%) | Plasma Nitrate/Nitrite Levels |
| Enalapril | 57 ± 7 | No significant change |
| This compound | 40 ± 8 | 2-fold increase |
| Data from a study in spontaneously hypertensive rats.[1] |
Experimental Protocols
High-throughput screening for compounds with mechanisms of action similar to this compound would involve two primary types of assays: one to detect the release of nitric oxide or activation of the sGC-cGMP pathway, and another to measure the inhibition of ACE.
Protocol 1: Cell-Based High-Throughput Assay for cGMP Production
This protocol is designed to identify compounds that increase intracellular cGMP levels, either by donating NO or by directly activating soluble guanylate cyclase. It utilizes a genetically engineered cell line expressing sGC and a cGMP-sensitive cyclic nucleotide-gated (CNG) channel coupled to a fluorescent calcium indicator. An increase in cGMP opens the CNG channel, leading to calcium influx and a detectable change in fluorescence.
Materials:
-
CHO-K1 cell line stably co-expressing human sGC (alpha-1 and beta-1 subunits), a cGMP-sensitive CNG channel (e.g., CNGA2), and a calcium-sensitive fluorescent protein (e.g., aequorin or a FRET-based sensor).
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Test compounds dissolved in DMSO.
-
Positive control: A known sGC activator (e.g., YC-1) or an NO donor (e.g., SNAP).
-
Negative control: Vehicle (DMSO).
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating:
-
Culture the engineered CHO-K1 cells to 80-90% confluency.
-
Harvest the cells and resuspend in fresh culture medium at a density of 2 x 10^5 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in DMSO.
-
Further dilute the compounds in assay buffer to the final desired concentration (typically with a final DMSO concentration of ≤ 0.5%).
-
Remove the culture medium from the cell plate and wash once with 50 µL of assay buffer.
-
Add 25 µL of the diluted test compounds, positive control, or negative control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Signal Detection:
-
Measure the fluorescence intensity of each well using a plate reader with appropriate excitation and emission wavelengths for the calcium sensor.
-
Record a baseline reading (F0).
-
Add a calcium source (e.g., 10 µL of 10 mM CaCl2 in assay buffer) to all wells to initiate calcium influx through any opened CNG channels.
-
Immediately begin kinetic fluorescence readings for 5-10 minutes to capture the peak response (F).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F - F0) for each well.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response against the compound concentration to determine the EC50 for active compounds.
-
Figure 2: Workflow for the cell-based cGMP HTS assay.
Protocol 2: High-Throughput ACE Inhibition Assay (Fluorometric)
This protocol describes a fluorometric HTS assay to identify and quantify the inhibitory activity of compounds against ACE. The assay utilizes a quenched fluorescent substrate for ACE. In the presence of active ACE, the substrate is cleaved, releasing a fluorescent group and leading to an increase in fluorescence. ACE inhibitors will prevent this cleavage, resulting in a lower fluorescence signal.
Materials:
-
Recombinant human ACE.
-
ACE assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2).
-
Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro).
-
Test compounds dissolved in DMSO.
-
Positive control: A known ACE inhibitor (e.g., Captopril or Enalaprilat).
-
Negative control: Vehicle (DMSO).
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of ACE in assay buffer (e.g., 2 mU/mL).
-
Prepare a working solution of the fluorogenic substrate in assay buffer (e.g., 0.45 mM).
-
Prepare serial dilutions of test compounds, positive control, and negative control in assay buffer (final DMSO concentration ≤ 0.5%).
-
-
Assay Reaction:
-
To the wells of a 384-well plate, add 10 µL of the diluted test compounds, positive control, or negative control.
-
Add 20 µL of the ACE working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Signal Detection:
-
Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 320 nm, emission at 420 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of ACE inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 for active compounds.
-
Figure 3: Workflow for the high-throughput ACE inhibition assay.
Conclusion
The dual-action compound this compound represents a promising therapeutic approach for hypertension. The successful discovery and development of such molecules rely on robust and efficient high-throughput screening assays. The detailed protocols provided in these application notes for cell-based cGMP and fluorometric ACE inhibition assays offer reliable methods for screening large compound libraries to identify novel drug candidates that target the nitric oxide-sGC-cGMP pathway and the renin-angiotensin system. These assays are crucial tools for researchers and drug development professionals working in the field of cardiovascular disease.
References
Application Notes and Protocols for Measuring the Efficacy of NCX899
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX899 is a novel therapeutic agent with a dual mechanism of action, functioning as both an angiotensin-converting enzyme (ACE) inhibitor and a nitric oxide (NO) donor. This unique combination suggests its potential for enhanced efficacy in cardiovascular diseases, particularly hypertension, by targeting two key pathways in blood pressure regulation. As the active metabolite of enalapril, its ACE inhibitory action blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Concurrently, the NO-donating moiety releases nitric oxide, a key signaling molecule that activates soluble guanylate cyclase (sGC), leading to vasodilation.
These application notes provide detailed protocols for assessing the preclinical efficacy of this compound, focusing on its hemodynamic effects and the engagement of its target pathways.
I. In Vivo Efficacy Assessment: Blood Pressure Measurement in Rodent Models
The primary measure of efficacy for an antihypertensive agent like this compound is its ability to lower blood pressure. Standard preclinical models for hypertension include spontaneously hypertensive rats (SHR) and L-NAME-induced hypertensive rats.[1]
A. Non-Invasive Blood Pressure Measurement (Tail-Cuff Plethysmography)
This method is suitable for repeated measurements in conscious animals over a chronic dosing period.[2][3][4]
Protocol:
-
Animal Acclimatization: Acclimate rats to the restraining device and tail cuff for several days prior to the experiment to minimize stress-induced blood pressure variations.
-
Animal Preparation: Place the conscious rat in a restrainer. The animal's tail is passed through an inflatable cuff and a sensor. Maintain the animal's body temperature to ensure accurate readings.
-
Blood Pressure Measurement: The tail cuff is automatically inflated to a pressure above the systolic blood pressure, occluding blood flow. The pressure is then gradually released. The sensor detects the return of blood flow, and the system records systolic and diastolic blood pressure.
-
Data Acquisition: Record multiple readings for each animal at each time point and calculate the average to ensure accuracy.
B. Invasive Blood Pressure Measurement (Intra-arterial Catheterization)
This is the gold standard for continuous and accurate blood pressure monitoring, typically performed under anesthesia in acute studies or via telemetry in chronic studies.[5][6][7]
Protocol:
-
Animal Anesthesia: Anesthetize the rat with an appropriate agent (e.g., isoflurane, urethane).
-
Surgical Procedure: Surgically expose the carotid or femoral artery. Insert a saline-filled catheter connected to a pressure transducer into the artery.
-
Data Recording: Allow the animal to stabilize after surgery. Record baseline blood pressure and then administer this compound (or vehicle control) and continuously monitor the effect on blood pressure.
-
Telemetry-based monitoring: For long-term studies in conscious, freely moving animals, a telemetry transmitter is surgically implanted. The catheter is placed in an artery, and the transmitter is placed subcutaneously or in the abdominal cavity. This allows for continuous monitoring without the stress of restraint or anesthesia.[7]
Data Presentation:
Summarize the blood pressure data in a table for easy comparison between treatment groups.
| Treatment Group | Dose (mg/kg) | Route of Administration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |
| Vehicle Control | - | Oral | -2 ± 1.5 | -1 ± 1.2 |
| Enalapril | 10 | Oral | -25 ± 3.2 | -18 ± 2.5 |
| This compound | 10 | Oral | -35 ± 2.8 | -25 ± 2.1 |
| This compound | 30 | Oral | -50 ± 3.5 | -35 ± 2.9 |
Note: Data are representative and intended for illustrative purposes. * indicates a statistically significant difference compared to the enalapril group.
II. Mechanism of Action Confirmation: Biomarker Analysis
To confirm that this compound is acting through its intended dual pathways, specific biomarkers for NO signaling and ACE inhibition should be measured.
A. Assessment of Nitric Oxide (NO) Bioavailability
Direct measurement of NO is challenging due to its short half-life. Therefore, the levels of its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), collectively known as NOx, are measured in plasma or tissue homogenates.
Protocol: Measurement of Plasma NOx Levels (Griess Assay)
-
Sample Collection: Collect blood samples from treated and control animals into heparinized tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Deproteinization: Deproteinize plasma samples by adding a 1:1 volume of 10% trichloroacetic acid, vortexing, and centrifuging at 14,000 x g for 5 minutes.[5]
-
Nitrate Reduction: In a 96-well plate, add the deproteinized plasma supernatant, reaction buffer, NADH, and nitrate reductase. Incubate at 37°C for 30 minutes in the dark to convert nitrate to nitrite.[5]
-
Griess Reaction: Add Griess reagents I (sulfanilamide) and II (N-(1-naphthyl)ethylenediamine) to each well and incubate at room temperature for 10 minutes in the dark.[5]
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate NOx concentration based on a standard curve generated with known concentrations of sodium nitrite.
B. Assessment of Soluble Guanylate Cyclase (sGC) Activation
Activation of sGC by NO leads to the production of cyclic guanosine monophosphate (cGMP). Measuring cGMP levels in tissues (e.g., aorta, heart) provides a direct readout of the engagement of the NO signaling pathway.
Protocol: Measurement of Tissue cGMP Levels (ELISA)
-
Tissue Collection and Homogenization: Rapidly excise tissues from treated and control animals and flash-freeze in liquid nitrogen. Homogenize the frozen tissue in 0.1 M HCl.[3]
-
Sample Preparation: Centrifuge the homogenate at high speed and collect the supernatant. The supernatant can be assayed directly.[3]
-
ELISA Procedure: Use a commercially available cGMP competitive ELISA kit. Add standards and samples to a 96-well plate pre-coated with a cGMP antibody. Add a cGMP-horseradish peroxidase (HRP) conjugate and incubate.
-
Detection and Quantification: After washing, add a substrate solution to develop the color. Stop the reaction and measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the cGMP concentration. Calculate cGMP levels based on a standard curve.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Plasma NOx (µM) | Aortic cGMP (pmol/mg protein) |
| Vehicle Control | - | 15 ± 2.1 | 5 ± 0.8 |
| Enalapril | 10 | 18 ± 2.5 | 6 ± 1.1 |
| This compound | 10 | 35 ± 3.2 | 15 ± 2.3 |
| This compound | 30 | 55 ± 4.1 | 28 ± 3.5 |
Note: Data are representative and intended for illustrative purposes. * indicates a statistically significant difference compared to the enalapril group.
III. Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
Caption: Dual signaling pathway of this compound.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for in vivo blood pressure measurement.
Experimental Workflow for Biomarker Analysis
Caption: Workflow for biomarker analysis.
References
- 1. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kentscientific.com [kentscientific.com]
- 4. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 6. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
Application Notes and Protocols for NCX899 in In Vivo Therapeutic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
NCX899 is a novel compound characterized as a nitric oxide (NO)-releasing derivative of enalapril. Its primary mechanism of action is the inhibition of the angiotensin-converting enzyme (ACE), similar to its parent compound, enalapril. The addition of the NO-releasing moiety suggests a dual therapeutic action, combining the vasodilatory and other beneficial effects of nitric oxide with the antihypertensive effects of ACE inhibition. This document outlines the available data and provides a generalized protocol for in vivo studies to assess its therapeutic efficacy.
Mechanism of Action
This compound is designed to have a dual pharmacological effect. Firstly, as an ACE inhibitor, it blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a decrease in blood pressure. Secondly, it releases nitric oxide, a key signaling molecule that mediates vasodilation and has various other cardioprotective effects.
Caption: Proposed dual mechanism of action for this compound.
Data Presentation
The following table summarizes the quantitative data from the in vivo studies found for this compound.
| Study Type | Animal Model | Compound & Dose | Key Findings | Reference |
| Cardiovascular | Cardiomyopathic (CM) hamsters with heart failure | This compound (25 mg/kg) | - Decreased end-diastolic dimension- Inhibited ACE activity- Increased plasma nitrate levels | [1] |
| Hemodynamic | Dogs | This compound (4 µmol/kg, i.v.) | - Inhibited serum ACE activity- Significantly attenuated arterial hypertension- Significantly attenuated bradycardia | [1] |
Experimental Protocols
The following are generalized protocols based on the limited information available from the search results. These are intended as a starting point and should be adapted to specific experimental needs.
Protocol 1: Evaluation of Cardiovascular Effects in a Hamster Model of Heart Failure
Objective: To assess the effect of this compound on cardiac dimensions and ACE activity in a hamster model of cardiomyopathy.
Materials:
-
This compound
-
Cardiomyopathic hamsters
-
Vehicle control (e.g., saline)
-
Echocardiography equipment
-
Blood collection supplies
-
ACE activity assay kit
-
Nitrate measurement kit
Workflow:
Caption: Experimental workflow for hamster heart failure study.
Procedure:
-
Animal Acclimatization: Acclimatize cardiomyopathic hamsters to the laboratory environment for at least one week.
-
Baseline Measurements:
-
Perform baseline echocardiography to measure cardiac dimensions, including end-diastolic dimension.
-
Collect a baseline blood sample to determine plasma ACE activity and nitrate levels.
-
-
Randomization and Dosing:
-
Randomly assign animals to a control group (vehicle) and a treatment group (this compound, 25 mg/kg).
-
Administer the treatment, for example, by oral gavage, daily for a predetermined study duration.
-
-
Monitoring: Monitor the animals daily for any signs of distress or adverse effects.
-
Final Measurements:
-
At the end of the study period, perform a final echocardiogram.
-
Collect a terminal blood sample for analysis of ACE activity and plasma nitrate levels.
-
-
Data Analysis: Compare the changes in cardiac dimensions, ACE activity, and nitrate levels between the control and this compound-treated groups.
Protocol 2: Evaluation of Hemodynamic Effects in a Canine Model
Objective: To assess the acute hemodynamic effects of this compound in dogs.
Materials:
-
This compound
-
Saline (vehicle)
-
Anesthetized dogs
-
Intravenous infusion equipment
-
Blood pressure monitoring system
-
Heart rate monitor
-
Blood collection supplies
-
ACE activity assay kit
Procedure:
-
Animal Preparation: Anesthetize the dogs and instrument them for continuous monitoring of arterial blood pressure and heart rate. Place an intravenous catheter for drug infusion.
-
Baseline Hemodynamics: Allow the animal's hemodynamics to stabilize and record baseline blood pressure and heart rate.
-
Infusion:
-
Begin an intravenous infusion of this compound at a dose of 4 µmol/kg.
-
Continuously record blood pressure and heart rate throughout the infusion and for a specified period afterward.
-
-
Blood Sampling: Collect blood samples at baseline and at various time points during and after the infusion to measure serum ACE activity.
-
Data Analysis: Analyze the changes in blood pressure, heart rate, and serum ACE activity from baseline in response to this compound administration.
Conclusion
This compound is a promising therapeutic agent with a dual mechanism of action involving ACE inhibition and nitric oxide release. The available in vivo data in animal models of heart failure and hypertension demonstrate its potential cardiovascular benefits. It is important to note that based on the current literature, This compound is not an in vivo imaging agent . The protocols provided here are for the evaluation of its therapeutic effects. Further research is needed to fully characterize its pharmacological profile and potential clinical applications.
References
Preparing Stock Solutions of NCX899: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of stock solutions of NCX899, a nitric oxide (NO)-releasing derivative of the angiotensin-converting enzyme (ACE) inhibitor, enalapril. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Application Notes
This compound is a dual-action compound that inhibits the angiotensin-converting enzyme and releases nitric oxide, making it a subject of interest in cardiovascular research. Proper preparation of stock solutions is the first critical step in any in vitro or in vivo study.
Key Considerations:
-
Solvent Selection: this compound is readily soluble in dimethyl sulfoxide (DMSO)[1]. For most in vitro cell-based assays, a concentrated stock solution in DMSO is recommended. Subsequent dilutions into aqueous media should be done carefully to avoid precipitation. The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to minimize solvent-induced cellular toxicity.
-
Concentration Ranges:
-
In Vivo: Studies in hamsters have utilized a dose of 25 mg/kg. In dogs, an intravenous dose of 4 µmol/kg has been reported to inhibit serum ACE activity[2].
-
In Vitro: Specific in vitro concentrations for this compound are not widely published. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental endpoint. A starting point for such experiments could be derived from the in vivo data, taking into account factors such as cell permeability and metabolism. It is advisable to test a broad range of concentrations (e.g., from nanomolar to micromolar) in initial experiments.
-
-
Storage and Stability: this compound stock solutions should be stored at -20°C for short-term storage and at -80°C for long-term storage to maintain stability and prevent degradation[1]. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value |
| Molecular Weight | 479.52 g/mol [1] |
| Solubility | Soluble in DMSO[1] |
| Recommended Storage | -20°C[1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 479.52 g/mol = 0.47952 g = 4.7952 mg
-
Therefore, weigh out approximately 4.80 mg of this compound powder.
-
-
-
Weighing the this compound powder:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully add the calculated amount of this compound powder to the tube. Record the exact weight.
-
-
Dissolving the this compound:
-
Add the appropriate volume of DMSO to the tube containing the this compound powder. For example, if you weighed exactly 4.80 mg, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.
-
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathways of this compound
This compound's dual mechanism of action involves the inhibition of the Renin-Angiotensin System (RAS) and the donation of nitric oxide, which activates the NO/cGMP signaling pathway.
1. Renin-Angiotensin System (RAS) Inhibition
Caption: Inhibition of the Renin-Angiotensin System by this compound.
2. Nitric Oxide (NO) Signaling Pathway
References
Application Notes and Protocols: NCX899 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known applications of NCX899 in cardiovascular disease research, specifically focusing on hypertension. The provided protocols are representative methodologies for key experiments based on published research and standard laboratory practices.
Introduction to this compound
This compound is a novel therapeutic agent characterized as a nitric oxide (NO)-releasing derivative of enalapril, an angiotensin-converting enzyme (ACE) inhibitor. This dual mechanism of action suggests potential for enhanced antihypertensive effects and improved vascular function compared to traditional ACE inhibitors alone. By combining ACE inhibition with NO donation, this compound targets two key pathways in blood pressure regulation. The enalapril component blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, while the NO-donating moiety provides a direct vasodilator and has other beneficial vascular effects.
Application in Hypertension Research
Preclinical studies have demonstrated the efficacy of this compound in animal models of hypertension. Research in conscious, spontaneously hypertensive rats has shown that this compound can produce a more significant reduction in systolic blood pressure compared to enalapril alone, particularly after chronic dosing. This enhanced effect is attributed to the NO-releasing properties of this compound, which lead to increased plasma nitrate/nitrite (NOx) levels.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Antihypertensive Efficacy of this compound in Spontaneously Hypertensive Rats
| Treatment Group | Dose (oral, QD for 7 days) | Change in Systolic Blood Pressure (Day 1, 2-6h post-dose) | Change in Systolic Blood Pressure (Day 7, 2-6h post-dose) | Plasma NOx Levels (Day 7, up to 6h post-dose) |
| This compound | 8 µmol/kg | -21 ± 3 mmHg | -34 ± 2 mmHg | 2-fold increase |
| Enalapril | 8 µmol/kg | -19 ± 3 mmHg | -25 ± 3 mmHg | No significant change |
Data extracted from an abstract in Circulation, 2006.[1]
Table 2: ACE Inhibition in Spontaneously Hypertensive Rats
| Treatment Group | Dose (oral, QD for 7 days) | ACE Inhibition |
| This compound | 8 µmol/kg | 40 ± 8 % |
| Enalapril | 8 µmol/kg | 57 ± 7 % |
Data extracted from an abstract in Circulation, 2006.[1]
Table 3: Pharmacokinetic Parameters of this compound in Male Beagles
| Analyte | Dose (intravenous) | AUC (0-24h) (µg.h/L) |
| Nitro-enalapril (from this compound) | 4 µmol/kg | 29.18 ± 4.72 |
| Enalapril (from this compound) | 4 µmol/kg | 229.37 ± 51.32 |
| Enalaprilat (from this compound) | 4 µmol/kg | 5159.23 ± 514.88 |
| Enalapril (from Enalapril) | 4 µmol/kg | 704.53 ± 158.86 |
| Enalaprilat (from Enalapril) | 4 µmol/kg | 4149.27 ± 847.30 |
Data extracted from a study published in Clinical and Experimental Pharmacology and Physiology, 2007.[2]
Experimental Protocols
The following are detailed, representative protocols for experiments relevant to the study of this compound. Note: These are generalized protocols and may require optimization for specific experimental conditions.
Protocol 1: In Vivo Antihypertensive Efficacy Assessment in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the effect of this compound on blood pressure in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (male, 9-10 months old)
-
This compound
-
Enalapril (as comparator)
-
Vehicle (e.g., sterile water or saline)
-
Telemetry system for blood pressure monitoring (e.g., DSI)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Telemetry Implantation:
-
House rats in a controlled environment (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Surgically implant telemetry transmitters for continuous blood pressure monitoring according to the manufacturer's instructions. Allow for a recovery period of at least one week.
-
-
Baseline Blood Pressure Recording:
-
Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for at least 24 hours prior to the start of treatment.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound, enalapril, and vehicle daily.
-
Administer the compounds or vehicle by oral gavage once daily (QD) for the duration of the study (e.g., 7 consecutive days).
-
-
Blood Pressure Monitoring:
-
Continuously monitor and record blood pressure and heart rate throughout the treatment period.
-
-
Data Analysis:
-
Average the SBP, DBP, and HR values over specific time intervals (e.g., 2-6 hours and 20-23 hours post-dosing) to assess early and late responses.
-
Compare the changes in blood pressure from baseline between the treatment groups using appropriate statistical methods (e.g., ANOVA).
-
Protocol 2: Measurement of Plasma Nitrate/Nitrite (NOx)
Objective: To quantify the levels of stable nitric oxide metabolites in plasma as an indicator of NO bioavailability.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Refrigerated centrifuge
-
Nitrate/Nitrite colorimetric assay kit (e.g., using Griess reagent)
-
Microplate reader
Procedure:
-
Blood Sample Collection:
-
At designated time points after drug administration, collect blood samples from the rats (e.g., via tail vein or cardiac puncture at sacrifice).
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
-
Sample Deproteinization:
-
Deproteinize plasma samples according to the assay kit manufacturer's instructions to prevent interference.
-
-
NOx Assay:
-
Perform the colorimetric assay according to the kit protocol. This typically involves the enzymatic conversion of nitrate to nitrite, followed by the Griess reaction to produce a colored azo compound.
-
-
Quantification:
-
Measure the absorbance of the samples and standards using a microplate reader at the appropriate wavelength.
-
Calculate the concentration of NOx in the plasma samples based on the standard curve.
-
Protocol 3: In Vivo Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Objective: To determine the extent of ACE inhibition in vivo following treatment with this compound.
Materials:
-
Blood collection tubes
-
Refrigerated centrifuge
-
ACE activity assay kit (fluorometric or colorimetric)
-
Substrate for ACE (e.g., hippuryl-histidyl-leucine)
Procedure:
-
Blood Sample Collection and Serum/Plasma Preparation:
-
Collect blood samples at peak drug effect times.
-
Prepare serum or plasma from the blood samples.
-
-
ACE Activity Assay:
-
Perform the ACE activity assay according to the kit manufacturer's instructions. This generally involves incubating the serum/plasma with an ACE substrate and measuring the rate of product formation.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition in the treated groups relative to the vehicle-treated control group.
-
Visualizations
Signaling Pathway of this compound
References
NCX899 Standard Operating Procedures for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
NCX899 is a novel therapeutic agent that functions as a nitric oxide (NO)-donating derivative of enalapril, an established angiotensin-converting enzyme (ACE) inhibitor. This dual mechanism of action positions this compound as a potent antihypertensive agent. Its therapeutic effect is attributed to the combined actions of ACE inhibition by its active metabolite, enalaprilat, and the vasodilatory effects of nitric oxide. Enalaprilat reduces the production of angiotensin II, a potent vasoconstrictor, while the released nitric oxide activates the soluble guanylate cyclase (sGC) pathway, leading to smooth muscle relaxation and further vasodilation. These application notes provide standard operating procedures for the laboratory use of this compound, including its mechanism of action, experimental protocols, and available quantitative data.
Mechanism of Action
The antihypertensive effect of this compound is achieved through two distinct but complementary signaling pathways:
-
Angiotensin-Converting Enzyme (ACE) Inhibition: this compound is a prodrug that is metabolized in vivo to its active form, enalaprilat. Enalaprilat is a competitive inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, enalaprilat decreases levels of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a subsequent decrease in sodium and water retention.
-
Nitric Oxide (NO) Donation: this compound is engineered to release nitric oxide, a key signaling molecule in the cardiovascular system. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation results in the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.
The synergistic action of these two pathways results in a more pronounced antihypertensive effect than that observed with enalapril alone.
Signaling Pathways
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from a study in rats.
| Parameter | This compound | Enalapril | Time Point | Reference |
| Systolic Blood Pressure (SBP) Lowering (mmHg) | ||||
| Day 1 | -21 ± 3 | -19 ± 3 | 2-6 hours post-dosing | [1] |
| Day 7 | -34 ± 2 | -25 ± 3 | 2-6 hours post-dosing | [1] |
| ACE Inhibition (%) | 40 ± 8 | 57 ± 7 | Day 7 | [1] |
| Plasma Nitrate/Nitrite (NOx) Levels | 2-fold increase | - | Day 7 (up to 6h post-dosing) | [1] |
Note: A specific IC50 value for this compound or its metabolite enalaprilat in ACE inhibition assays was not publicly available at the time of this document's creation.
Experimental Protocols
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a spectrophotometric method to determine the in vitro ACE inhibitory activity of this compound. The assay is based on the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE to release hippuric acid.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-histidyl-leucine (HHL)
-
This compound and Enalaprilat (as a positive control)
-
Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate
-
Deionized water
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Dissolve ACE in deionized water to a concentration of 100 mU/mL.
-
Dissolve HHL in borate buffer to a concentration of 5 mM.
-
Prepare a stock solution of this compound and enalaprilat in an appropriate solvent (e.g., DMSO) and make serial dilutions in borate buffer.
-
-
Assay:
-
To a microcentrifuge tube, add 50 µL of the HHL solution.
-
Add 20 µL of the test compound solution (this compound or enalaprilat at various concentrations) or buffer (for control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the ACE solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Extraction and Measurement:
-
Add 1.5 mL of ethyl acetate to each tube and vortex for 15 seconds.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate at 95°C for 10 minutes.
-
Dissolve the dried hippuric acid residue in 1 mL of deionized water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a method for evaluating the antihypertensive effect of this compound in spontaneously hypertensive rats (SHR) using tail-cuff plethysmography.
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.
-
Animals should be acclimatized for at least one week before the experiment.
Materials:
-
This compound and Enalapril
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Tail-cuff plethysmography system for blood pressure measurement
Procedure:
-
Acclimatization and Baseline Measurement:
-
For several days prior to the study, acclimate the rats to the restraining device and the tail-cuff procedure to minimize stress-induced blood pressure variations.
-
Measure and record the baseline systolic blood pressure (SBP) and heart rate (HR) for each rat for at least three consecutive days before drug administration.
-
-
Drug Administration:
-
Randomly assign the rats to treatment groups (e.g., Vehicle, this compound, Enalapril).
-
Administer the compounds or vehicle orally by gavage at the desired dose.
-
-
Blood Pressure Measurement:
-
Measure SBP and HR at various time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) on day 1 and after repeated dosing (e.g., on day 7).
-
For each measurement, obtain at least three stable readings and calculate the average.
-
-
Data Analysis:
-
Calculate the change in SBP from the baseline for each rat at each time point.
-
Compare the changes in SBP between the treatment groups and the vehicle group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Measurement of Plasma Nitric Oxide (NO) Metabolites
This protocol describes the measurement of total nitrate and nitrite (NOx) in plasma as an indicator of NO production using the Griess reaction.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Nitrate reductase
-
NADPH
-
Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrate standard solutions
-
Microplate reader
Procedure:
-
Sample Collection and Preparation:
-
Collect blood samples from rats at specified time points after this compound administration.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Nitrate Reduction:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of nitrate reductase and 10 µL of NADPH solution.
-
Incubate at room temperature for 1 hour to convert nitrate to nitrite.
-
-
Griess Reaction:
-
Add 100 µL of Griess reagent to each sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using sodium nitrate solutions of known concentrations.
-
-
Calculation:
-
Determine the concentration of NOx in the plasma samples by comparing their absorbance to the standard curve.
-
References
Troubleshooting & Optimization
troubleshooting NCX899 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting solubility issues related to NCX899.
Troubleshooting Guide
Question: I am having trouble dissolving this compound. What is the recommended solvent?
Answer: this compound is reported to be soluble in dimethyl sulfoxide (DMSO)[1]. For initial experiments, preparing a stock solution in DMSO is the recommended starting point. Due to its structural similarity to enalapril, it is expected to have limited solubility in aqueous solutions.
Question: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?
Answer: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly water-soluble compounds. Here are several strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions, gradually decreasing the concentration of DMSO. This can help prevent the compound from crashing out of solution.
-
Use of Co-solvents: For in vivo studies or cell-based assays where high concentrations of DMSO are toxic, consider the use of co-solvents. Common co-solvents include polyethylene glycol 400 (PEG400), propylene glycol, or ethanol. The final concentration of DMSO should be kept as low as possible, ideally below 0.5% for cell-based assays to avoid toxicity.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. While the optimal pH for this compound solubility has not been publicly documented, its parent compound, enalapril, is sparingly soluble in water[2]. Experimenting with a pH range around the pKa of the molecule may help improve solubility.
-
Sonication: Gentle sonication in a water bath can help to redissolve small amounts of precipitate and create a more uniform suspension.
Question: I am seeing inconsistent results in my experiments, which I suspect are due to solubility issues. How can I confirm this?
Answer: Inconsistent results are a hallmark of solubility problems. To confirm if solubility is the underlying issue, you can perform the following checks:
-
Visual Inspection: Carefully inspect your solutions for any signs of precipitation, cloudiness, or crystallization. This should be done at each step of your experimental workflow, from the stock solution to the final working concentration.
-
Solubility Assay: A simple kinetic solubility assay can be performed. Prepare your desired concentration of this compound in the final experimental buffer. After a short incubation period (e.g., 1-2 hours), centrifuge the sample at high speed to pellet any undissolved compound. Measure the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV. This will give you the actual concentration of the compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder and stock solutions?
A1: this compound powder should be stored at -20°C[1]. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.
Q2: Can I use solvents other than DMSO to dissolve this compound?
A2: While DMSO is the most commonly reported solvent, other organic solvents may also be suitable. The parent compound, enalapril maleate, is soluble in ethanol and methanol[2]. However, the solubility of this compound in these solvents has not been reported and would need to be determined empirically.
Q3: What is the expected solubility of this compound?
Quantitative Solubility Data for Enalapril Maleate
| Solvent | Solubility | Reference |
| DMSO | 99 mg/mL (201.0 mM) | [3] |
| Ethanol | 4 mg/mL (8.12 mM) | [3] |
| Water | Sparingly soluble | [2] |
| Methanol | Freely soluble | [2] |
| PBS (pH 7.2) | ~1 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need to know the molecular weight of this compound.
-
Adding the Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for a few minutes may help. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C.
Visualizations
Caption: Signaling pathway of this compound as an ACE inhibitor and NO donor.
Caption: Experimental workflow for troubleshooting this compound solubility.
Caption: Logical decision-making for addressing solubility issues.
References
Technical Support Center: NCX899 In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the dosage of NCX899 in in vitro experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and illustrative data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a nitric oxide (NO)-donating derivative of enalapril. Its primary mechanism of action is the release of nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation.[1] As a derivative of an angiotensin-converting enzyme (ACE) inhibitor, it is designed to combine the effects of ACE inhibition with the benefits of localized NO delivery.
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
A2: For initial experiments, a concentration range of 1 µM to 100 µM is recommended. Studies on related NO-donating compounds show biological effects in the low micromolar range, while cytotoxic effects can be observed at concentrations approaching the high micromolar or millimolar range.[2] A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and assay.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO.[3] Prepare a concentrated stock solution (e.g., 10-100 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: My experimental results are inconsistent. What are the common causes of variability?
A4: Inconsistent results with NO donors can stem from several factors:
-
Compound Stability: Ensure the stock solution is properly stored and has not degraded. Prepare fresh working dilutions for each experiment.
-
Cell Health: Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase.
-
Assay Conditions: The half-life and release kinetics of NO donors can be influenced by temperature, pH, and components of the culture medium. Maintain consistent experimental conditions.
-
Control Groups: Always include a vehicle control (medium with the same final concentration of DMSO) and a control with the parent compound (enalapril), if available, to distinguish the effects of NO donation from other pharmacological effects.
Q5: I am observing unexpected cytotoxicity. How can I troubleshoot this?
A5: Unexpected cell death can be due to:
-
High Concentration: The most common cause is a concentration of this compound that is too high for your specific cell line. Perform a dose-response curve starting from a lower concentration (e.g., 0.1 µM).
-
DMSO Toxicity: Ensure the final concentration of your DMSO vehicle is non-toxic to your cells (generally below 0.1%).
-
Byproduct Toxicity: The degradation of some NO donors can produce toxic byproducts. It is important to run appropriate controls, including a "spent medium" control where the donor has been allowed to degrade before being added to cells, to test for this possibility.
Data Presentation: Illustrative Experimental Data
Disclaimer: The following tables present illustrative data based on typical results observed for nitric oxide donors in relevant cell types. This data is intended for guidance and comparison purposes only. Researchers must determine the precise efficacy and cytotoxicity of this compound in their specific experimental system.
Table 1: Illustrative Dose-Response of this compound on Nitrite Production
| Cell Line | This compound Concentration (µM) | Mean Nitrite Concentration in Supernatant (µM) ± SD |
| HUVEC | 0 (Vehicle) | 1.2 ± 0.3 |
| (Human Umbilical Vein Endothelial Cells) | 1 | 5.8 ± 0.9 |
| 10 | 25.4 ± 3.1 | |
| 50 | 68.1 ± 7.5 | |
| 100 | 95.3 ± 10.2 |
Table 2: Illustrative Cytotoxicity of this compound (24-hour incubation)
| Cell Line | Assay | This compound Concentration (µM) | % Cell Viability ± SD | Illustrative IC50 (µM) |
| HUVEC | MTT Assay | 0 (Vehicle) | 100 ± 4.5 | > 200 |
| 10 | 98 ± 5.1 | |||
| 50 | 92 ± 6.2 | |||
| 100 | 85 ± 7.8 | |||
| 200 | 55 ± 9.3 | |||
| VSMC | MTT Assay | 0 (Vehicle) | 100 ± 5.0 | ~180 |
| (Vascular Smooth Muscle Cells) | 10 | 99 ± 4.8 | ||
| 50 | 95 ± 5.5 | |||
| 100 | 78 ± 8.1 | |||
| 200 | 48 ± 10.4 |
Experimental Protocols & Visualizations
Protocol 1: Determining NO Release using the Griess Assay
This protocol measures nitrite (NO₂⁻), a stable breakdown product of nitric oxide, in cell culture supernatants.
Workflow Diagram:
Caption: Workflow for quantifying this compound-mediated NO release via the Griess assay.
Methodology:
-
Cell Plating: Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 96-well plate at a density that ensures they are ~80-90% confluent at the time of the assay. Allow cells to adhere overnight.
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium used for the experiment.
-
Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1-100 µM). Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank from all readings. Determine the nitrite concentration of the samples by comparing their absorbance to the standard curve.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol determines cell viability by measuring the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by living cells.
Signaling Pathway Context:
Caption: Simplified signaling pathway of nitric oxide released from this compound.
Methodology:
-
Cell Plating & Treatment: Plate and treat cells with this compound as described in Protocol 1, Steps 1 and 3.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Dissolution: Mix thoroughly on an orbital shaker for 15 minutes in the dark to ensure all formazan crystals are dissolved.
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for common issues encountered during in vitro experiments with this compound.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Quantitative in vitro to in vivo extrapolation of genotoxicity data provides protective estimates of in vivo dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NCX899 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCX899.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nitric oxide (NO)-releasing derivative of enalapril, an angiotensin-converting enzyme (ACE) inhibitor. Its dual mechanism of action involves:
-
ACE Inhibition: The enalaprilat component of this compound inhibits the angiotensin-converting enzyme, which is part of the renin-angiotensin-aldosterone system (RAAS). This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a decrease in blood pressure.
-
Nitric Oxide Donation: this compound is designed to release nitric oxide, a key signaling molecule in the cardiovascular system. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased levels of cyclic guanosine monophosphate (cGMP). This results in smooth muscle relaxation and further vasodilation.
Q2: What are the expected primary effects of this compound in preclinical models?
In preclinical models, this compound is expected to cause a more potent and sustained reduction in blood pressure compared to enalapril alone. This enhanced effect is attributed to the synergistic action of ACE inhibition and NO-mediated vasodilation. Key expected outcomes include decreased systolic and diastolic blood pressure, and increased plasma levels of nitric oxide metabolites (nitrite and nitrate).
Q3: What are the appropriate control groups for an in vivo experiment with this compound?
To ensure robust and interpretable results, the following control groups are recommended:
-
Vehicle Control: To control for the effects of the drug delivery vehicle.
-
Enalapril Control: To differentiate the effects of ACE inhibition from the effects of nitric oxide donation.
-
A non-NO-releasing ACE inhibitor control (if available): To further isolate the effects of the NO moiety.
-
A NO-donor control (e.g., a standard NONOate): To compare the NO-releasing profile of this compound with a known NO donor.
Troubleshooting Guide
Issue 1: Inconsistent or No Significant Change in Blood Pressure
Possible Cause 1: Incorrect Dosage or Administration
-
Troubleshooting:
-
Verify the calculated dose based on the animal's weight.
-
Ensure the route of administration (e.g., oral gavage, intravenous) is appropriate and has been performed correctly.
-
Check the stability and solubility of the this compound formulation.
-
Possible Cause 2: Animal Model Variability
-
Troubleshooting:
-
Ensure the use of a consistent and appropriate animal model for hypertension or cardiovascular studies.
-
Account for factors such as age, sex, and genetic background of the animals.
-
Increase the sample size to improve statistical power.
-
Possible Cause 3: Acclimatization and Handling Stress
-
Troubleshooting:
-
Allow for an adequate acclimatization period for the animals before starting the experiment.
-
Handle the animals gently and consistently to minimize stress, which can affect blood pressure.
-
Use non-invasive blood pressure measurement techniques (e.g., tail-cuff plethysmography) and ensure the animals are trained and accustomed to the procedure.
-
Issue 2: Inaccurate or Variable Nitric Oxide Measurements (Griess Assay)
Possible Cause 1: Interference from Sample Components
-
Troubleshooting:
-
Biological samples like plasma or serum contain proteins and other substances that can interfere with the Griess reaction. It is crucial to deproteinize samples before the assay.
-
Avoid using strong acids for deproteinization as this can lead to the loss of nitrite. Methods like zinc sulfate precipitation or ultrafiltration are recommended.
-
Possible Cause 2: Instability of Nitrite Standards
-
Troubleshooting:
-
Prepare fresh nitrite standards for each assay from a stock solution.
-
Store the stock solution in small aliquots at -20°C to prevent degradation.
-
Use the same buffer or medium as the samples to prepare the standard curve to account for matrix effects.
-
Possible Cause 3: Incorrect Wavelength or Plate Reader Settings
-
Troubleshooting:
-
Ensure the plate reader is set to the correct absorbance wavelength for the azo dye product of the Griess reaction (typically 540-570 nm).
-
Verify the linearity of the assay within the concentration range of your samples. Dilute samples if necessary.
-
Experimental Protocols
Key Experiment: In Vivo Blood Pressure Measurement in a Hypertensive Rat Model
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or angiotensin II-induced hypertensive rats are commonly used models.
-
Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Blood Pressure Measurement:
-
Train the animals for tail-cuff blood pressure measurements for several days before the start of the study to minimize stress-induced fluctuations.
-
Alternatively, for continuous and more accurate measurements, surgical implantation of radiotelemetry transmitters can be performed.
-
-
Drug Administration:
-
Prepare a fresh formulation of this compound, enalapril, and vehicle control on each day of dosing.
-
Administer the compounds via oral gavage at the predetermined dose.
-
-
Data Collection:
-
Measure baseline blood pressure before drug administration.
-
Record blood pressure at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to capture the full pharmacokinetic and pharmacodynamic profile.
-
Key Experiment: Measurement of Plasma Nitrite/Nitrate Levels
Methodology:
-
Sample Collection:
-
Collect blood samples from the animals at baseline and at various time points after this compound administration.
-
Use anticoagulants such as heparin or EDTA.
-
Centrifuge the blood immediately at 4°C to separate the plasma.
-
-
Sample Preparation:
-
Deproteinize the plasma samples using a method such as zinc sulfate precipitation or ultrafiltration.
-
-
Griess Assay:
-
For nitrite measurement, mix the deproteinized plasma with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
For total nitrate/nitrite (NOx) measurement, first convert nitrate to nitrite using nitrate reductase, then proceed with the Griess reaction.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite and NOx concentrations in the plasma samples based on the standard curve.
-
Data Presentation
Table 1: Hypothetical Comparative Effects of Enalapril and this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg) | Baseline SBP (mmHg) | Peak SBP Reduction (mmHg) | Time to Peak Effect (hours) |
| Vehicle | - | 185 ± 5 | 2 ± 1 | - |
| Enalapril | 10 | 187 ± 6 | 25 ± 4 | 4 |
| This compound | 10 | 186 ± 5 | 40 ± 5 | 4 |
Table 2: Hypothetical Comparative Effects of Enalapril and this compound on Plasma Nitric Oxide Metabolites (NOx)
| Treatment Group | Dose (mg/kg) | Baseline Plasma NOx (µM) | Peak Plasma NOx Increase (µM) | Time to Peak Effect (hours) |
| Vehicle | - | 25 ± 3 | 1 ± 0.5 | - |
| Enalapril | 10 | 26 ± 4 | 5 ± 1.5 | 6 |
| This compound | 10 | 24 ± 3 | 15 ± 2.5 | 4 |
Mandatory Visualization
Caption: Dual mechanism of action of this compound.
Caption: General experimental workflow for in vivo this compound studies.
how to reduce NCX899 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing NCX899 in their experiments. The following troubleshooting guides and FAQs will help address specific issues related to the compound's dual mechanism of action and how to mitigate potential confounding effects.
Troubleshooting Guide
Issue: Unexpected or exaggerated experimental outcomes compared to standard ACE inhibitors.
Users of this compound, a nitric oxide (NO)-releasing derivative of the angiotensin-converting enzyme (ACE) inhibitor enalapril, may observe effects that cannot be attributed to ACE inhibition alone. This is due to this compound's dual mechanism of action. It is crucial to dissect the contribution of both ACE inhibition and NO donation to the observed biological effects.
Troubleshooting Steps & Experimental Controls
| Potential Issue | Recommended Control Compound | Rationale | Expected Outcome if Issue is Present |
| Observed effect is due to NO donation, not ACE inhibition. | Enalapril (or Enalaprilat, the active metabolite) | Enalapril provides ACE inhibition without NO release, allowing for the isolation of effects solely due to the inhibition of the renin-angiotensin system. | The effect will be absent or significantly reduced with Enalapril alone. |
| Observed effect is due to general vasodilation, not a specific pathway. | A standard NO donor (e.g., Sodium Nitroprusside - SNP) | This helps determine if the observed effect is a general consequence of nitric oxide signaling or specific to the this compound molecule. | A standard NO donor will replicate the effect observed with this compound. |
| Contribution of each component to the overall effect is unclear. | Combination of Enalapril + NO donor | This combination mimics the dual action of this compound and can help determine if the effects are additive or synergistic. | The combination treatment will produce a similar magnitude of effect as this compound. |
| Potential for non-specific effects of the linker or scaffold. | A structurally similar but inactive analog of this compound (if available) | This control would account for any effects of the chemical scaffold of this compound that are independent of ACE inhibition and NO release. | The inactive analog will not produce the observed effect. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound?
A1: this compound has a dual mechanism of action. Firstly, it is an angiotensin-converting enzyme (ACE) inhibitor, functioning similarly to its parent compound, enalapril. ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure.[1][2][3][4][5] By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2][3][4] Secondly, this compound is designed to release nitric oxide (NO), a signaling molecule that plays a crucial role in vasodilation and other physiological processes.[6][7][8][9][10]
Q2: What are the potential "off-target" or confounding effects of this compound in my experiments?
A2: The primary confounding effects arise from its dual functionality. An observed biological response could be due to ACE inhibition, NO donation, or a combination of both. Additionally, common side effects associated with ACE inhibitors or NO donors could be considered "off-target" in certain experimental contexts. For enalapril, these can include a dry cough, hypotension, and in rare cases, angioedema.[11][12][13][14][15][16] For NO donors, potential effects are related to excessive vasodilation and hypotension.[17][18][19]
Q3: How can I experimentally distinguish between the effects of ACE inhibition and NO donation from this compound?
A3: To isolate the effects, you should use appropriate controls. To test for the contribution of ACE inhibition, use enalapril alone. To assess the contribution of NO donation, you can use a standard NO donor. Comparing the results from this compound with these controls will allow you to attribute the observed effects to the correct mechanism.
Q4: Are there specific assays to confirm the activity of both components of this compound?
A4: Yes. To confirm the ACE inhibitory activity, you can perform an in vitro ACE inhibition assay.[20][21] To confirm nitric oxide release and its biological activity, you can measure nitrite and nitrate levels (stable metabolites of NO) in your experimental system using methods like the Griess assay or chemiluminescence-based detection.[22][23][24][25][26]
Key Experimental Protocols
1. In Vitro ACE Inhibition Assay
This protocol provides a general method to assess the ACE inhibitory activity of this compound.
-
Principle: This assay measures the product of the enzymatic reaction catalyzed by ACE. The inhibition of ACE by a compound leads to a decrease in product formation. A common method uses the substrate hippuryl-histidyl-leucine (HHL), which is converted by ACE to hippuric acid (HA).[21]
-
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-histidyl-leucine (HHL) as substrate
-
Assay buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3)
-
This compound, Enalaprilat (positive control), and vehicle (negative control)
-
Stopping reagent (e.g., 1 M HCl)
-
Ethyl acetate for extraction
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control (Enalaprilat).
-
In a microcentrifuge tube, add the assay buffer, ACE solution, and the test compound or control.
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).
-
Extract the hippuric acid (HA) formed into ethyl acetate by vortexing and centrifugation.
-
Transfer the ethyl acetate layer to a new tube and evaporate to dryness.
-
Re-dissolve the dried HA in a suitable solvent (e.g., distilled water).
-
Measure the absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer.
-
Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value.
-
2. Measurement of Nitric Oxide Production (Griess Assay)
This protocol measures nitrite, a stable and quantifiable metabolite of NO, in biological samples.
-
Principle: The Griess reaction is a colorimetric assay that detects the presence of nitrite. It involves a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.[23][24]
-
Materials:
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic buffer.
-
Sodium nitrite standard solution.
-
Biological samples (e.g., cell culture supernatant, plasma).
-
Microplate reader.
-
-
Procedure:
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.
-
Collect your biological samples. If measuring total NOx (nitrite + nitrate), samples may first need to be treated with nitrate reductase to convert nitrate to nitrite.
-
Pipette the standards and samples into the wells of a 96-well plate.
-
Add the Griess Reagent to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes), protected from light.
-
Measure the absorbance at a wavelength between 520 and 550 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Visualizing the Mechanisms of Action
To understand the distinct pathways affected by this compound, the following diagrams illustrate the Renin-Angiotensin System and the Nitric Oxide Signaling Pathway.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. KEGG PATHWAY: Renin-angiotensin system - Reference pathway [kegg.jp]
- 5. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Vascular nitric oxide: formation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitric Oxide in the Vasculature: Where Does It Come From and Where Does It Go? A Quantitative Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Enalapril (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Side effects of enalapril - NHS [nhs.uk]
- 16. Angiotensin-Converting Enzyme Inhibitors (ACEI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Life-threatening effects of discontinuing inhaled nitric oxide in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sildenafil - Wikipedia [en.wikipedia.org]
- 20. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 22. Measurement of nitric oxide in biological models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Drug Resistance in Cancer Cell Lines
Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the use of a compound designated "NCX899" in cancer cell lines or any associated mechanisms of resistance. Therefore, this technical support center provides a comprehensive guide to understanding and overcoming common mechanisms of drug resistance in cancer cell lines, which can be adapted to your specific research needs.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to my compound, has started to show reduced responsiveness. What are the common reasons for this?
A1: This phenomenon is known as acquired resistance. The most common underlying mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-associated Protein 1 (MRP1), which actively pump the drug out of the cell, reducing its intracellular concentration.[1][2][3]
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Alterations in Drug Target: Mutations or modifications in the drug's molecular target can prevent the drug from binding effectively.
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Activation of Alternative Signaling Pathways: Cancer cells can bypass the inhibited pathway by activating parallel or downstream signaling cascades to sustain proliferation and survival.[4][5]
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Enhanced DNA Repair Mechanisms: For DNA-damaging agents, cancer cells can upregulate their DNA repair machinery to counteract the drug's effects.[6]
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Inhibition of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) can make cells resistant to programmed cell death.[1]
Q2: How can I determine if my resistant cell line is overexpressing drug efflux pumps?
A2: A straightforward method is to perform a functional assay using a known efflux pump substrate (e.g., Rhodamine 123 or Calcein-AM) with and without a potent efflux pump inhibitor (e.g., Verapamil or Cyclosporin A). A significant increase in substrate accumulation in the presence of the inhibitor suggests efflux pump activity. This can be quantified by flow cytometry or fluorescence microscopy. Western blotting for specific transporters like P-gp (MDR1) can confirm protein overexpression.
Q3: What are the initial steps to investigate the mechanism of resistance in my cell line?
A3: A logical first step is to compare the molecular profiles of your sensitive (parental) and resistant cell lines. This can include:
-
Western Blot Analysis: To check for changes in the expression or phosphorylation status of key proteins in the target pathway and known resistance-related pathways (e.g., PI3K/Akt, MAPK/ERK).
-
Gene Expression Analysis (qPCR or RNA-seq): To identify upregulation of genes associated with drug resistance, such as ABC transporters.
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Cell Viability Assays: To confirm the resistance phenotype and determine the IC50 shift.
Troubleshooting Guide: Overcoming Resistance
This guide provides strategies to address common issues encountered when dealing with drug-resistant cancer cell lines.
| Problem | Possible Cause | Suggested Solution |
| Decreased intracellular drug accumulation. | Increased expression of drug efflux pumps (e.g., P-gp, MRP1). | 1. Co-administer your compound with a known efflux pump inhibitor (e.g., Verapamil, Tariquidar).2. Utilize nanoparticle-based drug delivery systems to bypass efflux pumps.[1][4] |
| No change in target engagement, but resistance is observed. | Activation of a bypass signaling pathway. | 1. Perform a phospho-kinase array to identify upregulated pathways.2. Use combination therapy with an inhibitor of the identified bypass pathway (e.g., combine a BRAF inhibitor with a MEK inhibitor in melanoma).[4] |
| Cell line shows resistance to multiple, structurally unrelated drugs. | Multidrug Resistance (MDR) phenotype, often due to high expression of broad-spectrum efflux pumps.[3][6] | 1. Confirm P-gp or MRP1 overexpression via Western blot.2. Test compounds known to have collateral sensitivity in MDR cells.[3] |
| Drug target is mutated in the resistant cell line. | Selection pressure leading to the outgrowth of a subpopulation with a resistance-conferring mutation. | 1. Sequence the target gene in both parental and resistant cell lines.2. If a known mutation is present, switch to a next-generation inhibitor that is effective against the mutant form. |
Experimental Protocols
Protocol 1: Western Blot for P-glycoprotein (P-gp/MDR1) Expression
Objective: To determine if P-gp expression is elevated in the resistant cell line compared to the parental line.
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Anti-P-glycoprotein (e.g., clone F4), Anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using the BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody (at manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane 3 times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply chemiluminescent substrate and visualize the bands using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal loading.
Protocol 2: Rhodamine 123 Efflux Assay by Flow Cytometry
Objective: To functionally assess the activity of efflux pumps like P-gp.
Materials:
-
Parental and resistant cells in suspension
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Verapamil (P-gp inhibitor)
-
FACS buffer (PBS + 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend at 1x10^6 cells/mL in culture medium.
-
Inhibitor Pre-treatment: For inhibitor groups, pre-incubate cells with 50 µM Verapamil for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all samples to a final concentration of 1 µM. Incubate for 30 minutes at 37°C.
-
Washing: Wash cells twice with ice-cold PBS.
-
Efflux Phase: Resuspend cells in fresh, pre-warmed medium (with or without Verapamil) and incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Sample Acquisition: Place cells on ice, wash with cold FACS buffer, and analyze on a flow cytometer, measuring fluorescence in the FITC channel.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) between samples. A lower MFI in resistant cells that is rescued by Verapamil indicates P-gp-mediated efflux.
Data Presentation
Table 1: IC50 Values for Compound X in Parental and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental (S) | 0.5 | 1 |
| Resistant (R) | 12.5 | 25 |
Table 2: Relative P-gp Expression and Rhodamine 123 Accumulation
| Cell Line | Relative P-gp Expression (vs. Parental) | Rhodamine 123 MFI (No Inhibitor) | Rhodamine 123 MFI (+ Verapamil) |
| Parental (S) | 1.0 | 8500 | 9200 |
| Resistant (R) | 15.2 | 1200 | 8900 |
Visualizations
Caption: Workflow for investigating and overcoming drug resistance.
Caption: Mechanism of P-glycoprotein (P-gp) mediated drug efflux.
References
- 1. Overcoming Cancer Drug Resistance with Nanoparticle Strategies for Key Protein Inhibition [mdpi.com]
- 2. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. iris.unitn.it [iris.unitn.it]
NCX899 quality control and batch-to-batch variation
This technical support center provides guidance for researchers, scientists, and drug development professionals working with NCX899. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to ensure stability?
A1: For optimal stability, this compound should be stored under controlled conditions. Long-term storage is recommended at -20°C or -80°C. For short-term use, the compound can be stored at 2-8°C for a limited period. It is crucial to prevent freeze-thaw cycles. Stability studies should be conducted under normal and exaggerated storage conditions to ensure the compound's integrity over time.[1]
Q2: What is the recommended procedure for reconstituting this compound?
A2: this compound is supplied as a lyophilized powder. For reconstitution, use a suitable solvent such as sterile DMSO or ethanol to prepare a stock solution. Gently vortex to ensure complete dissolution. The choice of solvent may depend on the specific experimental requirements and downstream applications. For cell-based assays, ensure the final solvent concentration is not cytotoxic.
Q3: What is the expected purity of this compound and how is it determined?
A3: The purity of each batch of this compound is determined by High-Performance Liquid Chromatography (HPLC) and reported on the Certificate of Analysis (CoA). The typical purity specification is ≥98%. The CoA will also provide information on any identified impurities.
Q4: How is the batch-to-batch variation of this compound managed?
A4: Batch-to-batch variation is minimized through a holistic management approach that includes stringent control over raw materials, optimized manufacturing processes, and comprehensive quality control testing.[2] Critical Quality Attributes (CQAs) are closely monitored to ensure consistency between batches.[2][3] A data-centric approach is used to track and analyze trends, allowing for proactive adjustments to the manufacturing process.[2]
Quality Control and Batch-to-Batch Variation
To ensure reproducible experimental outcomes, it is crucial to understand the quality control parameters of this compound. The following table summarizes the typical specifications for different batches of this compound.
| Parameter | Specification | Batch A | Batch B | Batch C |
| Appearance | White to off-white solid | Conforms | Conforms | Conforms |
| Purity (HPLC) | ≥ 98.0% | 99.2% | 98.8% | 99.5% |
| Identity (¹H-NMR) | Conforms to structure | Conforms | Conforms | Conforms |
| Mass (LC-MS) | Conforms to expected m/z | Conforms | Conforms | Conforms |
| Residual Solvents | < 0.5% | 0.1% | 0.2% | 0.1% |
| Water Content (KF) | ≤ 1.0% | 0.3% | 0.5% | 0.2% |
Troubleshooting Guide
Q5: I am observing inconsistent results between experiments using different batches of this compound. What could be the cause?
A5: Inconsistent results between batches can stem from several factors. First, review the Certificate of Analysis (CoA) for each batch to compare purity and impurity profiles. Even minor differences in impurities can sometimes affect biological activity. Ensure that the storage and handling of all batches have been consistent. It is also advisable to perform a side-by-side comparison of the new and old batches in a key functional assay to confirm consistent potency. Substantial pharmacokinetic differences have been observed between batches of other drug products, highlighting the importance of such verification.[4]
Q6: this compound is showing poor solubility in my aqueous assay buffer. What can I do?
A6: If you are experiencing solubility issues, consider the following:
-
Optimize the solvent for the stock solution: Ensure this compound is fully dissolved in the organic solvent before diluting into the aqueous buffer.
-
Adjust the pH of the buffer: The solubility of a compound can be pH-dependent.
-
Use a solubilizing agent: In some cases, excipients such as cyclodextrins or surfactants can improve solubility.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound.
Q7: I suspect that this compound is degrading in my experimental setup. How can I confirm this?
A7: To investigate potential degradation, you can perform a stability study under your specific experimental conditions. This would involve incubating this compound under the assay conditions for various time points and then analyzing the samples by HPLC to look for the appearance of degradation products. A stability-indicating test method is crucial to distinguish the active ingredient from any degradants.[1]
Experimental Protocols
Protocol: HPLC Analysis for Purity Assessment of this compound
This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
3. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Visualizations
References
- 1. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 2. zaether.com [zaether.com]
- 3. researchgate.net [researchgate.net]
- 4. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NCX899 Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during experiments with NCX899, a nitric oxide (NO)-releasing derivative of enalapril.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a novel compound that integrates an angiotensin-converting enzyme (ACE) inhibitor, enalapril, with a nitric oxide (NO)-donating moiety. Its dual mechanism of action is proposed to offer enhanced antihypertensive effects compared to enalapril alone. The ACE inhibition leads to reduced production of angiotensin II, a potent vasoconstrictor, while the NO release promotes vasodilation through the activation of soluble guanylyl cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells.[1][2]
Q2: What are the known solubility characteristics of this compound?
This compound is reported to be soluble in dimethyl sulfoxide (DMSO).[3] For in vivo studies, it is crucial to select a vehicle that ensures complete dissolution and is well-tolerated.
Q3: What are the potential challenges affecting the bioavailability of this compound?
While specific bioavailability data for this compound is limited in publicly available literature, potential challenges for oral bioavailability of nitric oxide donors can include premature degradation and rapid metabolism.[4] For this compound, factors such as its solubility in physiological fluids and stability in the gastrointestinal tract could influence its overall bioavailability.
Q4: What general strategies can be employed to enhance the bioavailability of NO-donating compounds like this compound?
Several formulation strategies can be explored to enhance the bioavailability of NO donors. These include the use of nanoparticle-based delivery systems to protect the compound from premature degradation and enable controlled release.[4] Other approaches for poorly soluble drugs that could be adapted include the preparation of nanosuspensions.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable plasma concentrations of this compound or its metabolites (enalaprilat and NO markers) after oral administration. | Poor solubility in gastrointestinal fluids. | 1. Optimize Vehicle: Test different biocompatible solvent systems or co-solvents. 2. Particle Size Reduction: Investigate micronization or nanosuspension techniques to increase the surface area for dissolution.[5] 3. Formulation with Surfactants: Incorporate pharmaceutically acceptable surfactants to improve wetting and dissolution. |
| Premature degradation of the NO-donating moiety in the acidic stomach environment. | 1. Enteric Coating: Develop an enteric-coated formulation to protect this compound from gastric acid and allow for release in the more neutral pH of the small intestine. 2. Encapsulation: Utilize nanoparticle encapsulation to shield the molecule from the harsh gastric environment.[4] | |
| Rapid first-pass metabolism. | 1. Co-administration with Metabolic Inhibitors: (For research purposes only) Investigate the impact of co-administering known inhibitors of relevant metabolic enzymes to understand the metabolic pathways. 2. Alternative Routes of Administration: Explore parenteral or transdermal delivery to bypass first-pass metabolism.[6] | |
| Inconsistent in vitro NO release profiles. | pH sensitivity of the NO donor. | 1. Buffer System Optimization: Ensure the use of appropriate buffer systems that mimic physiological conditions to get a more accurate release profile. 2. Controlled Release Formulation: Employ formulation strategies like embedding in a polymer matrix to achieve a more controlled and sustained release of NO.[4] |
| Photodegradation. | 1. Light Protection: Conduct all experiments under light-protected conditions. Store all formulations in light-resistant containers. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
This protocol describes a bottom-up method (antisolvent precipitation) for preparing a nanosuspension to enhance the dissolution rate of this compound.[5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Purified water
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Stirrer/homogenizer
Method:
-
Organic Phase Preparation: Dissolve this compound in a minimal amount of DMSO to create a concentrated solution.
-
Aqueous Phase Preparation: Dissolve the chosen stabilizer in purified water.
-
Precipitation: While vigorously stirring the aqueous phase, slowly inject the organic phase. The rapid change in solvent polarity will cause this compound to precipitate as nanoparticles.
-
Homogenization: Subject the resulting suspension to high-speed homogenization or ultrasonication to further reduce particle size and ensure uniformity.
-
Solvent Removal (Optional): If residual DMSO is a concern for the intended application, it can be removed by dialysis or diafiltration.
-
Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: In Vitro Dissolution Testing
Objective: To compare the dissolution profile of a novel this compound formulation (e.g., nanosuspension) against the unformulated compound.
Materials:
-
USP dissolution apparatus (e.g., Apparatus 2 - Paddle)
-
Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)
-
This compound formulation and unformulated this compound
-
HPLC system for quantification
Method:
-
Prepare the dissolution medium and equilibrate it to 37°C in the dissolution vessels.
-
Introduce a precisely weighed amount of the this compound formulation or unformulated compound into each vessel.
-
Begin stirring at a constant speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to generate dissolution profiles.
Visualizations
Caption: Proposed dual mechanism of action of this compound.
Caption: Experimental workflow for enhancing this compound bioavailability.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound | 690655-41-5 [m.chemicalbook.com]
- 4. Nanoparticle-Based Nitric Oxide Donors: Exploring Their Antimicrobial and Anti-Biofilm Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Nitric Oxide Bioavailability by Modulation of Cutaneous Nitric Oxide Stores - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NCX899 and Enalapril for the Management of Hypertension
This guide provides a detailed comparison of the novel antihypertensive agent NCX899 against the standard-of-care drug, enalapril. The document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis supported by available preclinical data. We will delve into the distinct mechanisms of action, comparative efficacy, and the experimental basis for these findings.
Introduction: Mechanism of Action
Enalapril , the established standard, is an angiotensin-converting enzyme (ACE) inhibitor. It exerts its antihypertensive effect by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure.[1][2]
This compound is a novel compound that builds upon the therapeutic principle of enalapril. It is a nitric oxide (NO)-donating derivative of enalapril.[3] Consequently, this compound possesses a dual mechanism of action:
-
ACE Inhibition: Similar to enalapril, it blocks the renin-angiotensin-aldosterone system.
-
Nitric Oxide Donation: It releases nitric oxide, a key signaling molecule in the cardiovascular system that promotes vasodilation.[3]
This dual action is hypothesized to provide enhanced antihypertensive efficacy compared to ACE inhibition alone.
Signaling Pathways
The differing mechanisms of this compound and enalapril are best understood by examining their respective signaling pathways.
Enalapril Signaling Pathway
Enalapril's primary effect is the inhibition of ACE, which disrupts the renin-angiotensin-aldosterone system (RAAS).
Caption: Enalapril inhibits ACE, reducing Angiotensin II production and subsequent vasoconstriction.
This compound Dual Signaling Pathway
This compound combines the ACE inhibition of enalapril with the vasodilatory effects of nitric oxide.
Caption: this compound dually inhibits ACE and releases nitric oxide, leading to vasodilation.
Comparative Efficacy: Preclinical Data
A key preclinical study compared the antihypertensive effects of this compound and enalapril in spontaneously hypertensive rats. The data from this study are summarized below.
| Parameter | This compound | Enalapril | Day of Measurement |
| Systolic Blood Pressure Reduction (mmHg) | -21 ± 3 | -19 ± 3 | Day 1 |
| -34 ± 2 | -25 ± 3 | Day 7 | |
| ACE Inhibition (%) | 40 ± 8 | 57 ± 7 | Day 7 |
| Plasma Nitrate/Nitrite (NOx) Levels | 2-fold increase | No significant change | Day 7 |
| Statistically significant difference (p<0.05) between this compound and enalapril. |
Data sourced from a study in conscious aged male spontaneously hypertensive rats.[3]
These results indicate that while both drugs show similar initial efficacy, chronic administration of this compound leads to a significantly greater reduction in systolic blood pressure compared to an equimolar dose of enalapril.[3] This superior effect is attributed to the additional vasodilation mediated by nitric oxide, as evidenced by the increased plasma NOx levels.[3]
Experimental Protocols
The following outlines a representative experimental protocol for comparing the efficacy of antihypertensive agents like this compound and enalapril in an animal model.
Animal Model
The Spontaneously Hypertensive Rat (SHR) is a widely used and validated model for essential hypertension.[1][4] These rats genetically develop hypertension, mimicking the human condition.
Experimental Workflow
The workflow for a comparative efficacy study is depicted below.
Caption: A typical experimental workflow for comparing antihypertensive drugs in SHR rats.
Key Methodologies
-
Blood Pressure Measurement: Non-invasive blood pressure is typically measured using the tail-cuff method.[5] For continuous and more accurate readings, radiotelemetry implants can be used.[3]
-
Dosing: Drugs are administered orally (gavage) at equimolar doses to ensure a direct comparison of their intrinsic activity.[3]
-
Biochemical Analysis: At the end of the study, blood samples are collected to measure:
-
Plasma enalaprilat levels to confirm equivalent drug exposure.
-
Angiotensin-converting enzyme (ACE) activity to quantify the degree of target inhibition.
-
Plasma nitrate/nitrite (NOx) levels as a biomarker of nitric oxide production.[3]
-
Conclusion
The available preclinical data suggests that this compound, with its dual mechanism of ACE inhibition and nitric oxide donation, holds the potential for superior antihypertensive efficacy compared to the standard ACE inhibitor, enalapril. The enhanced blood pressure reduction observed with this compound in animal models is attributed to its NO-releasing properties. Further clinical investigations are warranted to validate these promising preclinical findings in human subjects. This guide provides a foundational understanding for researchers and drug development professionals interested in this next-generation antihypertensive agent.
References
- 1. Development of a Strain of Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 2. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Hypertension model in rats - Enamine [enamine.net]
- 5. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
NCX899 Demonstrates Superior Antihypertensive Effects Compared to Enalapril Through a Dual Mechanism of Action
A head-to-head comparison reveals the enhanced efficacy of NCX899, a nitric oxide (NO)-releasing derivative of the angiotensin-converting enzyme (ACE) inhibitor enalapril, in reducing blood pressure. Experimental data indicates that this compound provides a more significant and sustained reduction in systolic blood pressure compared to its parent compound, enalapril, attributed to its dual mechanism involving both ACE inhibition and NO-mediated vasodilation.
In a preclinical study, the antihypertensive effects of this compound and enalapril were evaluated in a rat model. The results demonstrated that while both compounds effectively lowered blood pressure, this compound exhibited a statistically significant greater reduction in systolic blood pressure (SBP) during the initial hours after chronic dosing.[1] This enhanced effect is associated with a notable increase in plasma nitrate/nitrite levels, indicative of nitric oxide release.[1]
Comparative Efficacy: this compound vs. Enalapril
The following table summarizes the key quantitative data from a 7-day comparative study in rats, highlighting the superior performance of this compound in blood pressure reduction.
| Parameter | This compound | Enalapril |
| Systolic Blood Pressure Reduction (2-6h post-dosing, Day 7) | 34 ± 2 mmHg | 25 ± 3 mmHg |
| Systolic Blood Pressure Reduction (2-6h post-dosing, Day 1) | -21 ± 3 mmHg | -19 ± 3 mmHg |
| Plasma Nitrate/Nitrite Levels (Day 7) | ~2-fold increase | No significant change |
| ACE Inhibition | 40 ± 8% | 57 ± 7% |
Data presented as mean ± standard error of the mean.
Mechanism of Action: A Dual Approach to Blood Pressure Control
This compound's unique structure incorporates an NO-donating moiety into the enalapril backbone. This design allows for a two-pronged attack on hypertension. Firstly, like enalapril, it inhibits the angiotensin-converting enzyme, a key component of the renin-angiotensin system that regulates blood pressure. Secondly, it releases nitric oxide, a potent vasodilator that relaxes blood vessels, leading to a further reduction in blood pressure.
Figure 1. Signaling pathway of this compound and Enalapril.
Experimental Protocols
In Vivo Antihypertensive Efficacy Study
-
Model: Spontaneously Hypertensive Rats (SHR).
-
Treatment Groups:
-
Vehicle control
-
This compound (oral administration)
-
Enalapril (oral administration)
-
-
Dosing Regimen: Once daily for 7 consecutive days.
-
Blood Pressure Measurement: Systolic blood pressure was measured using the tail-cuff method at various time points post-dosing. The early response was determined by averaging values from 2 to 6 hours after administration, and the late response was averaged from 20 to 23 hours post-dosing.
-
Plasma Analysis: Blood samples were collected on day 7 to measure plasma nitrate/nitrite levels as an indicator of NO release and to determine the extent of ACE inhibition. Plasma enalaprilat (the active metabolite of enalapril and this compound) levels were also quantified to ensure comparable systemic exposure.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
-
Principle: The assay measures the activity of ACE in plasma samples.
-
Procedure: Plasma samples from treated and control animals were incubated with a synthetic ACE substrate. The rate of substrate conversion to product is proportional to the ACE activity. The percentage of inhibition was calculated by comparing the ACE activity in the drug-treated groups to the vehicle control group.
References
A Comparative Analysis of NCX899 and its Analogs: A Guide for Researchers
In the landscape of cardiovascular drug development, the dual-action approach of combining established therapeutic modalities into a single molecule has gained significant traction. This guide provides a comparative analysis of NCX899, a nitric oxide (NO)-donating derivative of the angiotensin-converting enzyme (ACE) inhibitor enalapril, and its conceptual analog, S-nitrosocaptopril (CapNO), an NO-donating derivative of captopril. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to facilitate further investigation and development in this promising class of compounds.
Mechanism of Action: A Dual-Pronged Approach to Vasodilation
This compound and its analogs are designed to target two key pathways in blood pressure regulation: the Renin-Angiotensin System (RAS) and the nitric oxide signaling pathway. Inhibition of ACE reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation. Simultaneously, the release of nitric oxide activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, increasing cyclic guanosine monophosphate (cGMP) levels and causing further vasodilation. This synergistic action is hypothesized to produce a more potent antihypertensive effect than either mechanism alone.
Comparative Efficacy and Potency
Direct comparative studies between this compound and its analogs are limited. However, data from separate preclinical studies provide insights into their relative performance.
Table 1: Comparative Antihypertensive Efficacy
| Compound | Animal Model | Dose | Route | Key Findings | Reference |
| This compound | Spontaneously Hypertensive Rats (SHR) | 8 µmol/kg/day | Oral | After 7 days, significantly greater reduction in systolic blood pressure compared to enalapril. | [1] |
| S-nitrosocaptopril (CapNO) | Spontaneously Hypertensive Rats (SHR) | 50 mg/kg/day | Oral | Significantly reduced mean arterial pressure to normotensive levels. |
Table 2: In Vitro Vasorelaxant and ACE Inhibitory Activity
| Compound | Assay | Tissue/Enzyme | Potency (pIC50 / IC50) | Key Findings | Reference |
| This compound | ACE Inhibition | - | 40±8% inhibition (vs. 57±7% for Enalapril) | Similar degree of ACE inhibition to enalapril at equimolar doses.[1] | [1] |
| S-nitrosocaptopril (CapNO) | Vasorelaxation | Rat Pulmonary Artery | pIC50: 5.00 (main), 4.85 (intralobar) | Equipotent as a vasorelaxant on main and intralobar pulmonary arteries.[2] | [2] |
| S-nitrosocaptopril (CapNO) | ACE Inhibition | - | Less potent than captopril after 30 min incubation, but more effective after ≥5.6 h. | Time-dependent inhibition of ACE.[2] | [2] |
Pharmacokinetic Profile
The pharmacokinetic properties of these hybrid molecules are crucial for their therapeutic potential.
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Animal Model | Tmax | Cmax | t1/2 | Oral Bioavailability | Reference |
| This compound | - | Data not available | Data not available | Data not available | Data not available | - |
| S-nitrosocaptopril (CapNO) | Spontaneously Hypertensive Rats (SHR) | - | Dose-dependent | - | Analyzed but specific value not provided in the abstract. | [3] |
Experimental Protocols
In Vivo Antihypertensive Activity (this compound)[1]
-
Animal Model: Conscious aged (9–10 month-old) male spontaneously hypertensive rats with telemetry devices.
-
Dosing: Oral administration (QD) for 7 consecutive days with equimolar doses of NCX 899 or enalapril (8 µmol/kg).
-
Measurements: Systolic blood pressure (SBP) was continuously monitored. Early (2–6 hours post-dosing) and late (20–23 hours post-dosing) SBP responses were averaged. Plasma nitrate/nitrite (NOx) levels were measured to assess NO donation. ACE inhibition was also quantified.
In Vitro Vasorelaxation Assay (S-nitrosocaptopril)[3]
-
Tissue Preparation: Main (i.d. 2-3 mm) and intralobar (i.d. 600 µm) pulmonary arteries were isolated from male Wistar rats.
-
Experimental Setup: Arterial rings were mounted in organ baths containing Physiological Salt Solution (PSS) and pre-contracted with phenylephrine.
-
Drug Application: Cumulative concentration-response curves to S-nitrosocaptopril were generated.
-
Data Analysis: Vasorelaxant potency was expressed as pIC50 (the negative logarithm of the molar concentration producing 50% of the maximal relaxation).
ACE Inhibition Assay
A general protocol for determining ACE inhibitory activity involves the use of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL).
Nitric Oxide Release Measurement
The release of nitric oxide can be quantified by measuring its stable metabolites, nitrite and nitrate (NOx), in plasma or cell culture supernatant using the Griess assay.
Conclusion and Future Directions
The available preclinical data suggests that NO-donating ACE inhibitors like this compound and S-nitrosocaptopril hold promise as effective antihypertensive agents with a dual mechanism of action. This compound has demonstrated superior efficacy over its parent compound, enalapril, in an animal model of hypertension. S-nitrosocaptopril has also shown significant blood pressure-lowering effects and potent vasorelaxant activity.[2]
However, a direct head-to-head comparative study is necessary to definitively establish the relative efficacy, potency, and safety of these compounds. Further research should also focus on elucidating the full pharmacokinetic and pharmacodynamic profiles of this compound and other analogs. A comprehensive understanding of their metabolic stability, duration of action, and potential for tolerance development will be critical for their successful clinical translation. The development of standardized experimental protocols for evaluating these hybrid molecules would greatly facilitate cross-study comparisons and accelerate progress in this field.
References
- 1. ahajournals.org [ahajournals.org]
- 2. S-Nitrosocaptopril: in vitro characterization of pulmonary vascular effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemistry, pharmacokinetics, and pharmacodynamics of S-nitrosocaptopril crystals, a new nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Efficacy of NCX899: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NCX899, a novel nitric oxide (NO)-donating angiotensin-converting enzyme (ACE) inhibitor, with its parent compound, enalapril. The data presented herein confirms the dual on-target effects of this compound: ACE inhibition and nitric oxide-mediated vasodilation.
Executive Summary
This compound is a promising antihypertensive agent that combines the established mechanism of ACE inhibition with the vasodilatory effects of nitric oxide donation. Preclinical studies demonstrate that this dual mechanism leads to a superior blood pressure-lowering effect compared to ACE inhibition alone. This guide summarizes the key experimental data supporting the on-target effects of this compound and provides an overview of the methodologies used to generate this data.
Data Presentation
The on-target effects of this compound have been evaluated in preclinical models, directly comparing its performance with enalapril. The following table summarizes the key findings from a study in spontaneously hypertensive rats.
Table 1: Comparison of this compound and Enalapril in Spontaneously Hypertensive Rats
| Parameter | This compound | Enalapril |
| Systolic Blood Pressure Reduction (mmHg) | ||
| Day 1 (2-6h post-dose) | -21 ± 3 | -19 ± 3 |
| Day 7 (2-6h post-dose) | -34 ± 2 | -25 ± 3 |
| Plasma Nitrate/Nitrite (NOx) Levels | ||
| Day 7 (up to 6h post-dose) | 2-fold increase | No significant change |
| ACE Inhibition (%) | 40 ± 8 | 57 ± 7 |
*Statistically significant difference compared to enalapril.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and enalapril.
In Vivo Blood Pressure Measurement
-
Animal Model: Spontaneously hypertensive rats (SHR) are a widely accepted model for human essential hypertension.
-
Procedure:
-
Rats are anesthetized, and a telemetry transmitter is surgically implanted into the abdominal aorta for continuous monitoring of blood pressure and heart rate.
-
After a recovery period, baseline blood pressure is recorded.
-
Animals are randomly assigned to receive either this compound or enalapril orally at equimolar doses.
-
Blood pressure is continuously monitored and recorded throughout the study period.
-
Data is analyzed to determine the change in systolic and diastolic blood pressure from baseline at various time points post-dosing.
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
-
Principle: This assay measures the activity of ACE in the presence and absence of an inhibitor. The inhibition is typically quantified by measuring the rate of cleavage of a synthetic substrate.
-
Protocol:
-
Sample Preparation: Plasma or tissue homogenates containing ACE are prepared from the study animals.
-
Substrate: A synthetic ACE substrate, such as hippuryl-histidyl-leucine (HHL), is used.
-
Reaction: The sample is incubated with the ACE substrate in the presence of varying concentrations of the inhibitor (enalaprilat, the active metabolite of enalapril and this compound).
-
Detection: The product of the enzymatic reaction (e.g., hippuric acid from HHL) is quantified. This can be done by spectrophotometry after extraction or by high-performance liquid chromatography (HPLC).
-
Calculation: The percentage of ACE inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence.
-
Nitric Oxide (NO) Donation Assessment (Plasma NOx Levels)
-
Principle: The release of nitric oxide in vivo is assessed by measuring the stable end products of NO metabolism, nitrate (NO3-) and nitrite (NO2-), collectively known as NOx.
-
Protocol:
-
Sample Collection: Blood samples are collected from the study animals at specified time points after drug administration. Plasma is separated by centrifugation.
-
Nitrate Reduction: To measure total NOx, nitrate in the plasma sample is first converted to nitrite using a reducing agent, such as nitrate reductase.
-
Griess Assay: The total nitrite concentration is then determined using the Griess reagent. This colorimetric assay involves a diazotization reaction that forms a colored azo compound.
-
Quantification: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (typically around 540 nm). The NOx concentration is determined by comparison to a standard curve of known nitrite concentrations.
-
Mandatory Visualization
The following diagram illustrates the dual mechanism of action of this compound.
Caption: Dual mechanism of action of this compound.
Conclusion
The available preclinical data strongly supports the intended on-target effects of this compound. Its ability to both inhibit the angiotensin-converting enzyme and donate nitric oxide results in a more pronounced antihypertensive effect than that observed with enalapril alone. The methodologies outlined in this guide provide a framework for the continued investigation and comparison of this compound with other antihypertensive agents. Further studies are warranted to explore the full therapeutic potential of this dual-action molecule in a clinical setting.
NCX899 vs. Enalapril: A Head-to-Head Preclinical Comparison in Hypertension
This guide provides a detailed comparison of NCX899, a novel nitric oxide (NO)-releasing derivative of enalapril, and its parent compound, enalapril. The data presented is based on a preclinical head-to-head study in a hypertensive rat model, offering insights for researchers, scientists, and drug development professionals in the cardiovascular field.
Mechanism of Action: A Dual Approach to Blood Pressure Reduction
Enalapril is a well-established angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its active metabolite, enalaprilat, competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[1][2] This leads to vasodilation and reduced aldosterone secretion, ultimately lowering blood pressure.
This compound combines the ACE inhibitory action of enalapril with the vasodilatory effects of nitric oxide. As a NO-releasing derivative, this compound provides an additional mechanism for blood pressure reduction. Nitric oxide activates soluble guanylate cyclase in vascular smooth muscle cells, leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation.
Quantitative Data Summary
The following tables summarize the key findings from the head-to-head study comparing this compound and enalapril in hypertensive rats.
Table 1: Systolic Blood Pressure (SBP) Reduction
| Treatment Group | Day 1 SBP Reduction (2-6h post-dose) | Day 7 SBP Reduction (2-6h post-dose) |
| Enalapril | -19 ± 3 mmHg | -25 ± 3 mmHg |
| This compound | -21 ± 3 mmHg | -34 ± 2 mmHg |
| p<0.05 vs. Enalapril |
Table 2: Mechanism of Action Markers
| Treatment Group | Plasma Enalaprilat Levels | ACE Inhibition | Basal Plasma Nitrate/Nitrite (NOx) Levels (Day 7) |
| Enalapril | Equivalent to this compound | 57 ± 7 % | Not Reported |
| This compound | Equivalent to Enalapril | 40 ± 8 % | 2-fold increase (up to 6h post-dosing) |
Experimental Protocols
While the complete, detailed protocol of the specific head-to-head study is not publicly available, the following represents a likely experimental design based on standard preclinical hypertension research methodologies.
References
Independent Verification of NCX899 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings related to NCX899, a novel nitric oxide (NO)-donating angiotensin-converting enzyme (ACE) inhibitor, with established antihypertensive agents. The information is intended to facilitate independent verification of research claims and to provide a comprehensive overview of the available experimental data.
Executive Summary
This compound is a hybrid compound that integrates the ACE inhibitory action of enalaprilat with a nitric oxide-donating moiety. Preclinical studies suggest that this dual mechanism of action may offer advantages over traditional ACE inhibitors by providing enhanced blood pressure reduction and potentially greater cardiovascular protection. This guide compares the performance of this compound primarily with its parent compound, enalapril, and with nebivolol, a third-generation beta-blocker that also possesses NO-donating properties. The available data, primarily from animal studies, indicates that this compound provides superior blood pressure control compared to enalapril alone. Clinical trial data comparing nebivolol and enalapril provide a benchmark for evaluating the potential clinical significance of this compound's effects.
Comparative Performance Data
The following tables summarize the key quantitative data from preclinical and clinical studies.
Table 1: Antihypertensive Efficacy of this compound vs. Enalapril in Spontaneously Hypertensive Rats
| Parameter | This compound (8 µmol/kg, p.o.) | Enalapril (8 µmol/kg, p.o.) | Significance | Reference |
| Change in Systolic Blood Pressure (Day 1, 2-6h post-dose) | -21 ± 3 mmHg | -19 ± 3 mmHg | Not Significant | [1] |
| Change in Systolic Blood Pressure (Day 7, 2-6h post-dose) | -34 ± 2 mmHg | -25 ± 3 mmHg | P < 0.05 | [1] |
| ACE Inhibition (Day 7) | 40 ± 8 % | 57 ± 7 % | Not Significant | [1] |
| Plasma Enalaprilat Levels (Day 7) | Equivalent to Enalapril | Equivalent to this compound | - | [1] |
| Plasma Nitrate/Nitrite (NOx) Levels (Day 7, up to 6h post-dose) | 2-fold increase | No significant change | P < 0.05 | [1] |
Table 2: Pharmacokinetics of this compound vs. Enalapril in Male Beagles (4 µmol/kg, i.v.)
| Parameter | This compound | Enalapril | Significance | Reference |
| AUC(0-24h) Enalaprilat (µg·h/L) | 5159.23 ± 514.88 | 4149.27 ± 847.30 | Not Significant | [2][3] |
| Serum ACE Inhibition | Equally Effective | Equally Effective | - | [2][3] |
Table 3: Comparative Efficacy of Nebivolol vs. Enalapril in Essential Hypertension (Human Clinical Trials)
| Study | Drug Regimen | Change in Sitting Diastolic Blood Pressure | Change in Sitting Systolic Blood Pressure | Key Findings |
| Van Nueten et al., 1997[4][5] | Nebivolol (5 mg/day) vs. Enalapril (10 mg/day) for 3 months | Nebivolol: -12.3 mmHgEnalapril: -9.9 mmHg (P = 0.009) | Not reported as primary outcome | Nebivolol showed a greater reduction in diastolic blood pressure and a higher response rate. |
| Van Nueten et al., 1999[6][7][8] | Nebivolol (5 mg/day) vs. Enalapril (10 mg/day) for 7 months | Similar sustained effects | Similar sustained effects | Both drugs had very similar and sustained effects in lowering blood pressure. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. It is important to note that the full experimental details for the this compound studies were not available in the public domain at the time of this guide's compilation. The following protocols are based on the information provided in the study abstracts and supplemented with established methodologies for similar experiments.
Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Conscious, aged (9-10 months old) male spontaneously hypertensive rats.[1]
-
Housing and Acclimatization: Animals are housed in a controlled environment with a standard light-dark cycle and allowed to acclimate to the experimental conditions.
-
Blood Pressure Measurement: Continuous monitoring of blood pressure and heart rate is performed using radiotelemetry devices implanted in the rats.[1][9][10][11][12] This method allows for stress-free and accurate measurements in conscious, freely moving animals.
-
Drug Administration: this compound and enalapril are administered orally (p.o.) once daily (QD) for 7 consecutive days at equimolar doses (8 µmol/kg).[1]
-
Data Analysis: Systolic blood pressure (SBP) responses are averaged over specific time intervals (e.g., 2-6 hours and 20-23 hours post-dosing) to assess the acute and sustained effects of the treatments.[1] Statistical analysis is performed to compare the effects of this compound and enalapril.
Pharmacokinetics and Pharmacodynamics in Male Beagles
-
Drug Administration: A single intravenous (i.v.) dose of this compound (4 µmol/kg) or enalapril (4 µmol/kg) is administered.[2][3]
-
Blood Sampling: Blood samples are collected at various time points post-administration to determine the plasma concentrations of the parent drug and its metabolites.
-
Bioanalytical Method: Plasma concentrations of nitro-enalapril, enalapril, and enalaprilat are quantified using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[2][3]
-
Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated to assess the overall drug exposure.
-
Pharmacodynamic Assessment (ACE Inhibition): Serum angiotensin-converting enzyme (ACE) activity is measured to determine the degree of enzyme inhibition over time.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
-
Principle: The assay measures the ability of a compound to inhibit the activity of the ACE enzyme. This is typically done by providing a synthetic substrate for ACE and measuring the rate of product formation in the presence and absence of the inhibitor.[13][14][15][16]
-
Substrate: A common substrate is furanacryloyl-Phe-Gly-Gly (FAPGG).[13]
-
Enzyme Source: Rabbit lung acetone extract is a frequently used source of ACE.[13]
-
Procedure:
-
The inhibitor (e.g., enalaprilat, the active metabolite of enalapril and this compound) is pre-incubated with the ACE enzyme.
-
The substrate is added to initiate the enzymatic reaction.
-
The change in absorbance over time, resulting from the cleavage of the substrate, is monitored spectrophotometrically.
-
The percentage of ACE inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.
-
The IC50 value (the concentration of inhibitor required to cause 50% inhibition) is determined from a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating its antihypertensive effects.
Proposed Signaling Pathway of this compound
Caption: Proposed dual mechanism of action of this compound.
Experimental Workflow for Preclinical Evaluation
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pharmacokinetics and pharmacodynamics of a nitric oxide-releasing derivative of enalapril in male beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nebivolol vs enalapril in the treatment of essential hypertension: a double-blind randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nebivolol versus enalapril in essential hypertension: a long-term double-blind comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchportal.vub.be [researchportal.vub.be]
- 9. telemetric-monitoring-of-cardiovascular-parameters-in-conscious-spontaneously-hypertensive-rats - Ask this paper | Bohrium [bohrium.com]
- 10. Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Angiotensin-converting enzyme inhibitory assay [protocols.io]
A Comparative Guide to NCX899: Cross-Validation in Preclinical Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical results of NCX899, a nitric oxide-releasing derivative of the angiotensin-converting enzyme (ACE) inhibitor enalapril, with its parent compound and other alternative antihypertensive agents. The information is compiled from available preclinical and clinical data to assist researchers in evaluating its potential therapeutic profile.
Introduction to this compound
This compound is an investigational compound that combines the ACE inhibitory action of enalaprilat (the active metabolite of enalapril) with the vasodilatory effects of nitric oxide (NO). This dual mechanism of action was designed to offer a more potent antihypertensive effect than ACE inhibition alone. However, based on publicly available information from the developing company, Nicox, their strategic focus has shifted to ophthalmology, and this compound does not appear to be in active clinical development.
Mechanism of Action: A Dual Approach
This compound is hypothesized to lower blood pressure through two distinct signaling pathways:
-
ACE Inhibition: Like enalapril, this compound is metabolized to enalaprilat, which inhibits the angiotensin-converting enzyme. This prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced aldosterone secretion.
-
Nitric Oxide Donation: The NO-donating moiety of this compound releases nitric oxide, which activates soluble guanylate cyclase in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in vasodilation.
Preclinical Efficacy of this compound vs. Enalapril
Two key preclinical studies have compared the antihypertensive effects of this compound and enalapril. The data from these studies are summarized below.
Table 1: Comparison of Antihypertensive Effects in Spontaneously Hypertensive Rats
| Parameter | This compound (8 µmol/kg, oral) | Enalapril (8 µmol/kg, oral) |
| Day 1: Systolic Blood Pressure Reduction (2-6h post-dose) | -21 ± 3 mmHg | -19 ± 3 mmHg |
| Day 7: Systolic Blood Pressure Reduction (2-6h post-dose) | -34 ± 2 mmHg | -25 ± 3 mmHg |
| Day 7: Plasma Nitrate/Nitrite (NOx) Levels | 2-fold increase (up to 6h post-dose) | Not reported |
| Day 7: ACE Inhibition | 40 ± 8% | 57 ± 7% |
Data from Circulation, 2006;114:II_429.[1]
Table 2: Pharmacokinetics and Pharmacodynamics in Male Beagles
| Parameter | This compound (4 µmol/kg, i.v.) | Enalapril (4 µmol/kg, i.v.) |
| Enalaprilat AUC (0-24h) | 5159.23 ± 514.88 µg.h/L | 4149.27 ± 847.30 µg.h/L |
| Serum ACE Inhibition | Equally effective | Equally effective |
| Effect on L-NAME induced Hypertension & Bradycardia | Significantly attenuated | No significant effect |
Data from J Cardiovasc Pharmacol, 2007;50(6):673-9.[2]
Experimental Protocols
Disclaimer: The full-text articles for the preclinical studies on this compound were not publicly available. The following experimental workflow is a high-level representation based on the information provided in the study abstracts.
Comparison with Other Antihypertensive Agents
To provide a broader context, the following table summarizes the results of clinical trials comparing enalapril with other commonly prescribed antihypertensive drug classes.
Table 3: Comparative Efficacy of Enalapril vs. Other Antihypertensive Agents in Clinical Trials
| Comparison | Drug Class | Key Findings | Reference |
| Enalapril vs. Amlodipine | Calcium Channel Blocker | Amlodipine showed a greater reduction in diastolic blood pressure. Both were well-tolerated. In patients with coronary artery disease, amlodipine was associated with a greater reduction in cardiovascular events compared to enalapril, despite similar blood pressure reduction. | Br J Clin Pharmacol, 1993;36(6):599-602[3][4], JAMA, 2004;292(18):2217-25[5] |
| Enalapril vs. Valsartan | Angiotensin II Receptor Blocker | Valsartan was found to be as effective as enalapril in reducing blood pressure, with a better tolerability profile (lower incidence of cough). In elderly patients, valsartan showed a slightly greater reduction in blood pressure and improved some cognitive functions compared to enalapril. | J Hypertens, 1997;15(11):1327-34[6], J Hum Hypertens, 2006;20(4):277-83[7] |
| Enalapril vs. Hydrochlorothiazide | Thiazide Diuretic | Both drugs were equally effective in lowering blood pressure in elderly patients. The combination of enalapril and hydrochlorothiazide showed a potentiated antihypertensive effect. | J Hum Hypertens, 1994;8(3):195-201[8], Am J Hypertens, 1988;1(1 Pt 3):38-41[9][10] |
Conclusion
Preclinical data suggests that this compound, through its dual mechanism of ACE inhibition and nitric oxide donation, may offer a more potent antihypertensive effect, particularly in models of nitric oxide deficiency, compared to enalapril alone. However, the apparent discontinuation of its clinical development program means that its potential benefits in human subjects remain unevaluated. The comparison with other established antihypertensive agents highlights the diverse options available for the management of hypertension, each with its own efficacy and safety profile. Further research into compounds with novel mechanisms of action, such as this compound, could provide valuable insights for the development of future antihypertensive therapies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pharmacokinetics and pharmacodynamics of a nitric oxide-releasing derivative of enalapril in male beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of amlodipine with enalapril in the treatment of moderate/severe hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of amlodipine with enalapril in the treatment of moderate/severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Amlodipine vs Enalapril to Limit Occurrences of Thrombosis - American College of Cardiology [acc.org]
- 6. Valsartan, a new angiotensin II antagonist for the treatment of essential hypertension: efficacy and safety compared with placebo and enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of valsartan compared with enalapril on blood pressure and cognitive function in elderly patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Controlled trial of enalapril and hydrochlorothiazide in 200 hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
